Fmoc-Dha-OH
Description
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,1,10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJMEPNMBFUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Dha-OH: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dha-OH (N-α-(9-fluorenylmethoxycarbonyl)-α,β-dehydroalanine) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug development. Its unique α,β-unsaturated bond introduces conformational constraints and a reactive site for Michael addition, making it a target for creating peptides with enhanced proteolytic stability, modified secondary structures, and for the introduction of various functionalities through bioconjugation. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of this compound, intended for professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.
Chemical Properties
This compound is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₁₅NO₄ |
| Molecular Weight | 309.32 g/mol [1][2] |
| CAS Number | 261522-33-2[1][2] |
| Appearance | White to off-white solid[1] |
| Boiling Point | 534.3 ± 42.0 °C at 760 mmHg[3] |
| Density | 1.3 ± 0.1 g/cm³[3] |
| Solubility | Soluble in DMSO (100 mg/mL)[1] |
Stability and Handling
Proper storage and handling of this compound are crucial to maintain its integrity and reactivity for research applications.
Storage: For long-term storage, this compound should be kept at 4°C and protected from light.[2] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light being essential.[1] It is advisable to allow the compound to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can compromise its stability.
Stability Profile: The stability of this compound is influenced by its two key structural features: the base-labile Fmoc protecting group and the reactive dehydroalanine (B155165) moiety.
-
pH Stability: The Fmoc group is notoriously unstable under basic conditions.[4] Standard Fmoc deprotection in solid-phase peptide synthesis (SPPS) is achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF.[4] Consequently, this compound will readily decompose in the presence of strong bases. While stable under acidic conditions typically used for cleavage of side-chain protecting groups (e.g., trifluoroacetic acid), the dehydroalanine residue itself can be susceptible to hydration under strongly acidic aqueous conditions, leading to the formation of a pyruvoyl group.[5] Neutral to slightly basic conditions (pH 7-8) have been noted as necessary for some reactions involving dehydroalanine residues.[4]
-
Reactivity with Nucleophiles: The α,β-unsaturated carbonyl system in the dehydroalanine residue makes it an electrophile and susceptible to Michael addition by nucleophiles.[5] This reactivity is a key feature for its use in bioconjugation. Thiols, such as the side chain of cysteine or glutathione, are particularly reactive towards dehydroalanine. This reaction is pH-dependent, with the rate increasing at higher pH values due to the increased concentration of the more nucleophilic thiolate anion.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the dehydration of an N-Fmoc-L-serine derivative. One reported method involves the formation of a mesylate from Fmoc-Ser-OH followed by a base-mediated elimination.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Mesylation of Fmoc-Ser-OH:
-
Dissolve Fmoc-Ser-OH in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 equivalents).
-
Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Fmoc-Ser(OMs)-OH.
-
-
Base-mediated Elimination:
-
Dissolve the crude Fmoc-Ser(OMs)-OH in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).
-
Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes containing a small percentage of acetic acid to ensure protonation of the carboxylic acid.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Incorporation of this compound into Peptides via SPPS
This compound can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.
Diagram of the SPPS Cycle for this compound Incorporation:
Caption: Standard SPPS cycle for incorporating this compound.
Detailed Protocol:
-
Resin Preparation: Start with a resin-bound peptide chain with a free N-terminal amine.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the amino acid). Allow the activation to proceed for a few minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added dehydroalanine residue.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.
Reactivity and Applications
The electrophilic nature of the α,β-unsaturated system in dehydroalanine is a key feature that is exploited in various applications.
Michael Addition with Thiols
The reaction of dehydroalanine with thiols, such as the side chain of cysteine, is a powerful tool for creating thioether crosslinks in peptides and for conjugating molecules to peptides and proteins.
Diagram of Michael Addition of a Thiol to Dehydroalanine:
Caption: Reaction pathway for the Michael addition of a thiol to a dehydroalanine residue.
This reaction can be used to:
-
Form lanthionine (B1674491) and methyllanthionine bridges: These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lantibiotics, which often exhibit potent antimicrobial activity.
-
Site-specific bioconjugation: Dehydroalanine can be introduced into a peptide sequence as a "handle" for the specific attachment of drugs, imaging agents, or other molecules containing a thiol group. This allows for precise control over the location of conjugation.
Conclusion
This compound is a versatile and valuable reagent for peptide chemists and drug development professionals. Its ability to introduce conformational constraints and a reactive handle for bioconjugation makes it a powerful tool for designing novel peptides with tailored properties. A thorough understanding of its chemical properties, stability, and reactivity is essential for its successful application in the synthesis of complex peptide-based molecules. By following the appropriate handling, storage, and reaction protocols, researchers can effectively harness the potential of this compound in their scientific endeavors.
References
- 1. Synthetic and conformational studies on dehydroalanine-containing model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Kinetics and mechanism of the addition of nucleophiles to alpha,beta-unsaturated thiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of Fmoc-Dehydroalanine in Advanced Peptide Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-dehydroalanine (Fmoc-Dha-OH) has emerged as a pivotal building block in modern peptide chemistry, offering a unique combination of properties that enable novel strategies for peptide synthesis, modification, and the development of sophisticated therapeutic and diagnostic agents. Its inherent reactivity as a Michael acceptor, coupled with its ability to serve as a precursor to a variety of natural and unnatural amino acids, has positioned it at the forefront of innovative research in chemical biology and drug discovery.
Core Applications in Peptide Science
Fmoc-dehydroalanine is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a dehydroalanine (B155165) (Dha) residue into a peptide sequence. This unsaturated amino acid serves as a versatile chemical handle for a wide array of post-synthesis modifications. The key applications include:
-
Synthesis of Unnatural Amino Acids: The electrophilic nature of the dehydroalanine side chain allows for the conjugate addition of various nucleophiles, leading to the formation of a diverse range of non-proteinogenic amino acids directly on the peptide backbone. This is particularly valuable for creating peptides with enhanced biological activity, stability, or novel functionalities. A prominent example is the synthesis of selenocysteine-containing peptides.
-
Bioconjugation and Protein Modification: Dehydroalanine residues act as efficient Michael acceptors for site-specific modification of peptides and proteins. This allows for the attachment of various moieties such as fluorophores, carbohydrates (glycopeptides), lipids (lipopeptides), and drug molecules.[1][2] This "ligation" strategy is a powerful tool for creating well-defined peptide conjugates for research and therapeutic applications.[1][2]
-
Introduction of Conformational Constraints: The unique geometry of the dehydroalanine residue can induce specific secondary structures in peptides.[3][4] This property is exploited in the design of peptidomimetics with controlled conformations to enhance their binding affinity and biological activity.
-
Development of Peptide-Based Drugs and Probes: The ability to introduce diverse functionalities and structural constraints makes Fmoc-dehydroalanine a valuable tool in the development of peptide-based therapeutics with improved pharmacokinetic properties.[5][6] It is also used to create chemical probes to study biological processes.[7]
Quantitative Data on Dehydroalanine Formation and Modification
The efficiency of dehydroalanine-based peptide modification relies on two key steps: the formation of the dehydroalanine residue and the subsequent nucleophilic addition. The following tables summarize quantitative data on the yields of these reactions under various conditions.
Table 1: Yields for the Conversion of Cysteine to Dehydroalanine on Peptides
| Precursor | Reagent(s) | Conditions | Yield (%) | Reference |
| Cysteine Disulfide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF, rt | Moderate | [1] |
| Cysteine | 2,5-Dibromohexanediamide (DBHDA) | High pH | High | [8] |
| Cysteine | Methyl 2,5-dibromopentanoate (MDBP) | High pH | High | [8] |
| Cysteine | 2-Nitro-5-thiocyanatobenzoic acid (NTCB) | pH 7 | Highly Effective | [8] |
Table 2: Yields for Michael Addition of Thiols to Dehydroalanine-Containing Peptides
| Dehydroalanine Peptide | Thiol Nucleophile | Conditions | Yield (%) | Reference |
| Model Dha-containing peptide | Thiolated lipids | aq. NH4OAc (1 M), pH 9, 18 h | >99 | |
| Protected Dha amino acid | Diacylglycerol (DAG) thiol | DPC, rt, 18 h | 95 | |
| Bicyclic chiral dehydroalanine | tri-O-acetyl-2-acetamido-2-deoxy-1-thio-α-d-galactopyranose | DBU, -78 °C | >95 (diastereomeric ratio) |
Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Dehydroalanine
This protocol outlines the general steps for incorporating a dehydroalanine residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-dehydroalanine (this compound)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Fmoc-Dehydroalanine Coupling: For the incorporation of dehydroalanine, use this compound and standard coupling conditions. Note that prolonged coupling times or double coupling may be necessary to ensure high efficiency.
-
Continue Chain Elongation: Continue the peptide chain elongation as described in step 5.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Protocol 2: On-Resin Conversion of Cysteine to Dehydroalanine
An alternative to direct incorporation of this compound is the post-synthetic conversion of a cysteine residue to dehydroalanine.
Materials:
-
Cysteine-containing peptide on resin
-
Bis-alkylating agent (e.g., 2,5-dibromohexanediamide)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Methodology:
-
Peptide Synthesis: Synthesize the peptide containing a cysteine residue at the desired position using standard Fmoc-SPPS.
-
Bis-Alkylation: Treat the resin-bound peptide with a solution of the bis-alkylating agent and a base in DMF.
-
Elimination: The bis-alkylation is followed by an in-situ elimination reaction to form the dehydroalanine residue.
-
Wash: Wash the resin thoroughly with DMF and DCM.
-
Further Modification or Cleavage: The dehydroalanine-containing peptide can then be used for on-resin Michael addition or be cleaved from the resin.
Protocol 3: Michael Addition of Thiols to Dehydroalanine-Containing Peptides
This protocol describes the general procedure for the modification of a dehydroalanine residue with a thiol nucleophile.
Materials:
-
Dehydroalanine-containing peptide
-
Thiol of interest
-
Base (e.g., DIPEA or aqueous buffer at basic pH)
-
Solvent (e.g., DMF, water)
Methodology:
-
Dissolve Peptide: Dissolve the dehydroalanine-containing peptide in a suitable solvent.
-
Add Thiol: Add an excess of the thiol nucleophile to the peptide solution.
-
Initiate Reaction: Add a base to catalyze the Michael addition. The reaction is typically carried out at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by LC-MS or HPLC.
-
Quench Reaction: Once the reaction is complete, quench it by acidifying the solution (e.g., with acetic acid).
-
Purification: Purify the modified peptide by reverse-phase HPLC.
Conclusion
Fmoc-dehydroalanine is an indispensable tool in the arsenal (B13267) of peptide chemists. Its utility in the synthesis of unnatural amino acids, site-specific bioconjugation, and conformational control of peptides has significantly expanded the possibilities in drug discovery and chemical biology. The protocols and data presented herein provide a foundational guide for researchers looking to leverage the unique reactivity of this versatile building block in their own research endeavors. The continued development of new methods centered around dehydroalanine chemistry promises to further advance the field of peptide science.
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. digital.csic.es [digital.csic.es]
- 4. bachem.com [bachem.com]
- 5. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Dehydroalanine in Peptide Chemistry: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, reactivity, and application of dehydroalanine (B155165) in modern peptide science.
Dehydroalanine (Dha), an α,β-unsaturated amino acid, has emerged as a powerful and versatile building block in peptide chemistry. Its unique electronic properties and reactivity make it an invaluable tool for the synthesis of modified peptides, bioconjugation, and the development of novel therapeutics. This technical guide provides a comprehensive overview of dehydroalanine, focusing on its synthesis, reactivity, and applications, with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Introduction to Dehydroalanine
Dehydroalanine is a non-proteinogenic amino acid characterized by a double bond between its α- and β-carbons. This unsaturation confers a planar geometry on the residue and significantly influences the conformation of the peptide backbone.[1] More importantly, the α,β-unsaturated carbonyl system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a property that is extensively exploited in peptide chemistry.[2][3]
Naturally, Dha residues are found in a variety of bioactive peptides, including the antimicrobial lantibiotics like nisin.[3] In these natural products, Dha is typically formed post-translationally through the dehydration of serine or cysteine residues.[3] This natural precedent has inspired chemists to develop a range of synthetic methods to introduce Dha into peptides for various applications.
Synthesis of Dehydroalanine-Containing Peptides
The introduction of dehydroalanine into a peptide sequence is most commonly achieved through the chemical modification of a precursor amino acid residue, either during or after solid-phase peptide synthesis (SPPS). The two primary precursors are cysteine and selenocysteine (B57510).
From Cysteine
The conversion of cysteine to dehydroalanine is a widely used method due to the commercial availability of Fmoc-protected cysteine and its compatibility with standard SPPS protocols. Several strategies exist for this transformation, with the bis-alkylation-elimination being one of the most robust.[2][4][5]
A common workflow for the synthesis of Dha-containing peptides from cysteine is as follows:
References
- 1. scispace.com [scispace.com]
- 2. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Loss of selenium from selenoproteins: conversion of selenocysteine to dehydroalanine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Fmoc-Dha-OH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Fmoc-Dha-OH is a specialized amino acid derivative crucial for the synthesis of peptides with unique biological activities. This guide provides an in-depth overview of its properties, synthesis protocols, and its role in modulating key signaling pathways.
Core Properties of this compound
This compound, or N-(9-Fluorenylmethoxycarbonyl)-α,β-didehydroalanine, is a non-proteinogenic amino acid characterized by an unsaturated α,β-double bond. This feature imparts unique conformational constraints and chemical reactivity to peptides, making it a valuable tool in peptidomimetic and drug design.
| Property | Value |
| CAS Number | 261522-33-2 |
| Molecular Formula | C₁₈H₁₅NO₄ |
| Molecular Weight | 309.32 g/mol |
| Appearance | White to off-white solid |
Synthesis of Dehydroalanine-Containing Peptides
The incorporation of dehydroalanine (B155165) (Dha) into peptides via solid-phase peptide synthesis (SPPS) can be challenging due to the reactivity of the double bond. While direct coupling of this compound is possible, a more common and often more efficient method involves the on-resin conversion of a precursor amino acid, such as cysteine or selenocysteine, to dehydroalanine after its incorporation into the peptide chain.
Experimental Protocol: On-Resin Synthesis of Dehydroalanine from a Cysteine Residue
This protocol outlines the synthesis of a dehydroalanine-containing peptide by the oxidative elimination of a cysteine residue on a solid support.
Materials:
-
Fmoc-Cys(Trt)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methyl 2,5-dibromovalerate
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with a carbodiimide (B86325) or phosphonium/uronium salt-based activating agent (e.g., HBTU/DIPEA). The cysteine residue, protected as Fmoc-Cys(Trt)-OH, is incorporated at the desired position.
-
Iterative Synthesis: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Conversion of Cysteine to Dehydroalanine:
-
Following the final Fmoc deprotection, wash the resin with DMF and then DCM.
-
Dissolve methyl 2,5-dibromovalerate in DMF and add it to the resin.
-
Add DIPEA to the reaction mixture and allow it to react for several hours at room temperature. The reaction progress can be monitored by a test cleavage and analysis by mass spectrometry. This step leads to the formation of a cyclic sulfonium (B1226848) intermediate which then undergoes elimination to form the dehydroalanine residue.
-
-
Cleavage and Deprotection: Wash the resin thoroughly with DMF and DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash it with cold ether, and then dry it. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance and Signaling Pathways
Peptides containing dehydroalanine are found in nature and exhibit a range of biological activities. The electrophilic nature of the dehydroalanine residue makes it a reactive handle for various chemical modifications and a key component in the mechanism of action of several bioactive peptides.
Nisin: A Lantibiotic Targeting Bacterial Cell Wall Synthesis
Nisin is a polycyclic antibacterial peptide (lantibiotic) that contains dehydroalanine residues.[1] Its primary mechanism of action involves a dual attack on bacterial cells.[2][3]
-
Inhibition of Cell Wall Synthesis: Nisin binds with high affinity to Lipid II, a crucial precursor in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. This sequestration of Lipid II prevents its incorporation into the growing peptidoglycan layer, thereby halting cell wall construction.[2][3]
-
Pore Formation: Following the binding to Lipid II, nisin molecules can aggregate and insert into the cell membrane, forming pores.[2][3] This leads to the dissipation of the membrane potential and leakage of essential cellular components, ultimately causing cell death.
Caption: Nisin's dual mechanism of action.
Microcystins: Potent Inhibitors of Protein Phosphatases
Microcystins are cyclic heptapeptides produced by cyanobacteria, and many variants contain a dehydroalanine residue.[1] They are potent hepatotoxins, and their primary intracellular targets are the serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[4]
These phosphatases are crucial regulators of numerous cellular processes by catalyzing the dephosphorylation of key signaling proteins. By inhibiting PP1 and PP2A, microcystins cause a state of hyperphosphorylation of their substrate proteins.[4] This disrupts a multitude of signaling pathways, including those involved in cell cycle control, cytoskeletal organization, and apoptosis, leading to cellular damage and promoting tumor formation.[4]
Caption: Microcystin's mechanism of toxicity.
References
The Dehydroalanine Side Chain: A Hub of Reactivity for Chemical Biology and Drug Discovery
An In-depth Technical Guide
The dehydroalanine (B155165) (Dha) residue, with its unique α,β-unsaturated side chain, represents a cornerstone of modern chemical biology and targeted drug development.[1][2] Its inherent electrophilicity makes it a versatile handle for the site-specific modification of peptides and proteins, enabling the synthesis of complex bioconjugates, the stabilization of peptide structures, and the development of potent covalent inhibitors.[3][4][5][6] This technical guide provides a comprehensive overview of the reactivity of the dehydroalanine side chain, detailing its chemical properties, common reactions, and applications, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.
Core Chemical Properties and Reactivity
The reactivity of the dehydroalanine side chain is dominated by its electrophilic α,β-unsaturated carbonyl system. This structural feature renders the β-carbon susceptible to nucleophilic attack, primarily through a Michael-type conjugate addition.[2] While the free form of dehydroalanine is unstable and hydrolyzes to pyruvate, N-acylated derivatives, such as those found within a peptide backbone, are stable and serve as excellent Michael acceptors.[2]
The primary mode of reaction for the dehydroalanine side chain is the Michael addition , where a nucleophile adds to the β-carbon of the unsaturated system. A wide range of nucleophiles can participate in this reaction, with thiols, amines, and phosphines being the most commonly employed in biological and synthetic contexts.[4][7][8][9][10]
Michael Addition with Thiols (Thia-Michael Addition)
The reaction of dehydroalanine with thiol-containing molecules is a robust and widely used method for protein modification and bioconjugation.[11] This reaction is highly efficient and proceeds under mild, biocompatible conditions. The rate of the thia-Michael addition is dependent on the pKa of the thiol, with the thiolate anion being the reactive species.
Michael Addition with Amines (Aza-Michael Addition)
Amines also readily undergo Michael addition to dehydroalanine, forming stable carbon-nitrogen bonds. The reaction rate is influenced by the nucleophilicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines.
Michael Addition with Phosphines (Phospha-Michael Addition)
Phosphines have emerged as highly effective nucleophiles for reaction with dehydroalanine. The reaction is rapid and leads to the formation of a stable phosphonium (B103445) adduct.[12]
Quantitative Reactivity Data
Quantifying the reactivity of dehydroalanine with various nucleophiles is crucial for designing and optimizing bioconjugation strategies. While a comprehensive dataset is still emerging, studies have begun to elucidate the kinetics of these reactions.
| Nucleophile | Dehydroalanine Derivative | Reaction Conditions | Rate Constant | Reference |
| Tris(carboxyethyl)phosphine (TCEP) | Peptide containing Dha | pH 8.0, Room Temperature | k_pseudo-first-order = 0.126 min⁻¹ | [13] |
| Aminothiols | N-acetyl dehydroalanine | Aqueous solution | Rate is dependent on thiol pKa | [14] |
| Thiols | N-acetyl dehydroalanine methyl ester | Aqueous solution | ~11,400 times faster than with N-acetyl dehydroalanine | [14] |
Experimental Protocols
Detailed methodologies are essential for the successful application of dehydroalanine chemistry. The following sections provide protocols for key experimental procedures.
Conversion of Cysteine to Dehydroalanine
A common method for introducing dehydroalanine into peptides and proteins is through the chemical conversion of a cysteine residue. The bis-alkylation-elimination strategy is a robust and widely used approach.[3][15][16]
Protocol: Bis-Alkylation-Elimination of Cysteine to Dehydroalanine
-
Dissolve the Cysteine-Containing Peptide/Protein: Dissolve the purified peptide or protein in a suitable buffer, typically at a pH of 8.0 (e.g., 50 mM sodium phosphate).
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced, treat with a reducing agent such as TCEP.
-
Bis-Alkylation: Add a 10-fold molar excess of a bis-alkylating agent, such as 2,5-dibromohexanediamide (B1669862) (DBHDA).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Elimination: The elimination to dehydroalanine occurs under these conditions.
-
Purification: Purify the resulting dehydroalanine-containing peptide/protein using standard chromatographic techniques, such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Confirm the conversion to dehydroalanine by mass spectrometry, looking for a mass decrease corresponding to the loss of the thiol group and the alkylating agent adduct, resulting in the unsaturated alanine (B10760859) residue.
Michael Addition to a Dehydroalanine-Containing Peptide
Protocol: Thiol-Michael Addition to a Dehydroalanine Peptide
-
Dissolve the Dha-Peptide: Dissolve the purified dehydroalanine-containing peptide in a degassed aqueous buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).
-
Add the Thiol Nucleophile: Add a 5- to 10-fold molar excess of the desired thiol-containing molecule.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Reactions are typically complete within a few hours.
-
Purification: Purify the resulting conjugate by reverse-phase HPLC.
-
Characterization: Confirm the addition product by mass spectrometry, observing the expected mass increase.
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex processes. The following diagrams illustrate key concepts related to dehydroalanine reactivity.
Application in Studying Signaling Pathways: The Ubiquitin-Proteasome System
Dehydroalanine chemistry has proven invaluable for the development of chemical probes to study complex signaling pathways. A prime example is the ubiquitin-proteasome system, where Dha-containing ubiquitin (Ub) and di-ubiquitin (di-Ub) probes are used to profile the activity of deubiquitinating enzymes (DUBs) and E3 ligases.[1][17][18][19] These "activity-based probes" form a covalent bond with the catalytic cysteine of the enzyme, allowing for their identification and characterization.[1][17]
The ubiquitin conjugation cascade is a fundamental cellular process that tags proteins for degradation or modifies their function.
Conclusion
The dehydroalanine side chain is a powerful and versatile tool in the arsenal (B13267) of chemists and biologists. Its predictable and efficient reactivity through Michael addition allows for the precise and site-specific modification of peptides and proteins. This capability has far-reaching implications, from the fundamental study of protein function and signaling pathways to the development of novel therapeutics and bioconjugates. As our understanding of its reactivity deepens and new methodologies for its incorporation and modification are developed, the impact of dehydroalanine chemistry on science and medicine is set to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinetic study of the hydrolysis of N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioconductor.org [bioconductor.org]
- 6. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. graphviz.org [graphviz.org]
- 12. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiol-to-amine cyclization reaction enables screening of large libraries of macrocyclic compounds and the generation of sub-kilodalton ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relative reactivities of sulfhydryl groups with N-acetyl dehydroalanine and N-acetyl dehydroalanine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ubiquitin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Dha-OH: An In-Depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling procedures for Fmoc-Dha-OH (N-α-Fmoc-dehydroalanine), a specialized amino acid derivative crucial for peptide synthesis and modification in research and drug development. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of the compound.
Chemical Identification and Properties
| Property | Value |
| IUPAC Name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acrylic acid |
| Synonyms | Fmoc-dehydro-Ala-OH, N-(9H-Fluorene-9-ylmethoxycarbonyl)-2,3-didehydro-L-alanine[] |
| CAS Number | 261522-33-2[][2] |
| Molecular Formula | C₁₈H₁₅NO₄[][2] |
| Molecular Weight | 309.32 g/mol [][2] |
| Physical Form | Solid |
| Boiling Point | 534.3 ± 42.0 °C at 760 mmHg[] |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard and precautionary statements.
GHS Pictogram:
Signal Word: Warning
| Hazard Statements (H-phrases) | Description [3] |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Precautionary Statements (P-phrases) | Description [4] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound.
| Condition | Recommendation |
| Storage Temperature | 4°C[2] |
| Light Sensitivity | Protect from light[2] |
| Long-term Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[5] |
| Shipping | Shipped at room temperature in the continental US; may vary elsewhere[2] |
Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Caption: Safe Handling Workflow for this compound.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper glove removal technique to avoid skin contact.[6]
-
Lab Coat: A lab coat or chemical-resistant apron is required.
-
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[6]
Disposal Procedures
Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
-
Solid Waste: Collect unused or expired solid this compound and contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste from reactions involving this compound, such as from Fmoc deprotection steps in peptide synthesis (containing piperidine (B6355638) and DMF), should be collected in a separate, labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Harmful," "Irritant").
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocol: General Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the coupling step.
Caption: General Workflow for an Fmoc-SPPS Cycle.
Materials
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Coupling/Activation Reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Solid-phase synthesis vessel
Procedure
This protocol assumes a standard manual synthesis. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.[8]
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[7]
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equimolar amount of the activation reagent in DMF.
-
Add the base (e.g., DIPEA, 2 equivalents) to the solution to begin the activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring and Repetition: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Next Cycle: The process is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.
-
Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, typically using a trifluoroacetic acid (TFA) based cocktail.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the specific SDS for the product you are using and follow all applicable local, state, and federal regulations.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Dehydroalanine (Dha)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroalanine (B155165) (Dha) is an α,β-unsaturated amino acid that serves as a valuable component in synthetic peptides. Its unique chemical properties make it a target for post-translational modifications and a key residue in various biologically active peptides. The direct incorporation of Fmoc-Dha-OH into a growing peptide chain during solid-phase peptide synthesis (SPPS) is challenging due to the low nucleophilicity of its α-amino group and the instability of the N-terminal enamine. A more robust and widely adopted strategy for preparing Dha-containing peptides is the post-synthetic modification of a precursor amino acid that has been incorporated into the peptide sequence.
This application note details a reliable protocol for the synthesis of Dha-containing peptides on a solid support via the oxidative elimination of a phenylselenocysteine (B1259780) (Sec(Ph)) residue. This method offers high efficiency and is compatible with standard Fmoc-SPPS protocols.
Comparison of Precursor Methods for Dehydroalanine Synthesis
Several amino acid precursors can be used to generate dehydroalanine in a peptide sequence. The choice of precursor impacts the overall efficiency and complexity of the synthesis. The following table summarizes the common methods.
| Precursor Amino Acid | Method | Typical Yield of Dha | Key Considerations |
| Fmoc-Ser(tBu)-OH | β-elimination of a modified serine residue | Moderate to Good | Requires harsh conditions for elimination which may not be compatible with all peptide sequences. |
| Fmoc-Cys(Trt)-OH | β-elimination from a cysteine residue | Moderate | Can be prone to side reactions such as racemization and piperidine (B6355638) addition to the Dha residue. |
| Fmoc-Sec(Ph)-OH | Oxidative elimination of the phenylseleno group | High to Quantitative[1][2][3] | Requires the synthesis of the non-proteinogenic amino acid Fmoc-Sec(Ph)-OH. The oxidative elimination is mild and highly efficient.[1][2][3] |
Based on the high efficiency and mild reaction conditions of the elimination step, the phenylselenocysteine precursor method is recommended for the synthesis of dehydroalanine-containing peptides.
Experimental Protocol: Synthesis of a Dehydroalanine-Containing Peptide via the Phenylselenocysteine Method
This protocol outlines the manual synthesis of a model Dha-containing peptide on a Rink Amide resin.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Sec(Ph)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Hydrogen peroxide (H₂O₂)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Workflow Diagram
Caption: Workflow for the solid-phase synthesis of a dehydroalanine-containing peptide.
Step-by-Step Procedure
1. Resin Preparation and Swelling
-
Place the Fmoc-Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Solid-Phase Peptide Synthesis Cycles
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.5 mmol, 5 eq.), OxymaPure® (0.5 mmol, 5 eq.), and DIC (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence, incorporating Fmoc-Sec(Ph)-OH at the desired position.
3. On-Resin Formation of Dehydroalanine
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL) and then with a 1:1 mixture of DMF/water (3 x 5 mL).
-
Prepare a solution of 30% hydrogen peroxide in water.
-
To the resin, add a solution of 10 equivalents of H₂O₂ in a 9:1 DMF/water mixture.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the conversion is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and then with DCM (3 x 5 mL).
4. Cleavage and Global Deprotection
-
Dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% water, and 1% DTT.
-
Add the cleavage cocktail (5 mL) to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with an additional 1 mL of the cleavage cocktail.
-
Precipitate the crude peptide by adding cold diethyl ether (10 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
5. Purification
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final Dha-containing peptide.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the synthesis of Dha-containing peptides.
Table 1: Coupling Conditions and Efficiency for Precursor Amino Acids
| Fmoc-Amino Acid | Coupling Reagent | Activator | Base | Coupling Time (min) | Typical Coupling Efficiency |
| Fmoc-Ser(tBu)-OH | DIC | OxymaPure® | - | 60-120 | >99% |
| Fmoc-Cys(Trt)-OH | DIC | OxymaPure® | - | 60-120 | >98% |
| Fmoc-Sec(Ph)-OH | DIC | OxymaPure® | - | 60-120 | >99%[1][2][3] |
Table 2: Conditions for Dehydroalanine Formation on Resin
| Precursor Residue | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (min) | Typical Conversion Yield |
| Serine (activated) | Base (e.g., DBU) | DMF | 25-50 | 60-180 | Moderate |
| Cysteine (activated) | Base (e.g., DBU) | DMF | 25 | 30-60 | Moderate |
| Phenylselenocysteine | H₂O₂ or NaIO₄ | DMF/H₂O | 25 | 30-60 | >95%[1][2][3] |
Signaling Pathway and Logical Relationship Diagram
The introduction of a dehydroalanine residue into a peptide can be a key step in creating biologically active molecules or probes. For example, Dha can act as a Michael acceptor for the addition of nucleophiles, such as the thiol group of a cysteine residue from a target protein. This can lead to the formation of a stable covalent bond, effectively and irreversibly inhibiting the protein's function.
References
- 1. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 2. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dha-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization can significantly enhance the therapeutic potential of peptides by increasing their metabolic stability, receptor binding affinity, and cell permeability. One powerful and versatile building block for the construction of cyclic peptides is Nα-Fmoc-2,3-dehydroalanine (Fmoc-Dha-OH). The electrophilic nature of the dehydroalanine (B155165) (Dha) residue allows for facile and chemoselective reactions with nucleophiles, most notably the thiol group of cysteine, to form stable thioether bridges. This strategy mimics the lanthionine (B1674491) and methyllanthionine linkages found in naturally occurring lantibiotics, a class of potent antimicrobial peptides.[1][2][3]
These application notes provide detailed protocols for the synthesis of thioether-bridged cyclic peptides using this compound via solid-phase peptide synthesis (SPPS). The methodologies described herein are suitable for researchers in academia and industry who are looking to develop novel cyclic peptide-based therapeutics and research tools.
Key Applications
The use of this compound in cyclic peptide synthesis offers several advantages:
-
Formation of Stable Thioether Bridges: The Michael addition of a cysteine thiol to the dehydroalanine side chain results in a stable thioether linkage, which is resistant to reduction and enzymatic degradation compared to disulfide bonds.[4][5]
-
Mimicry of Natural Products: This methodology allows for the synthesis of lanthionine-containing peptides and their analogs, enabling the exploration of the structure-activity relationships of this important class of natural products.[1][2][3]
-
On-Resin Cyclization: The cyclization reaction can be efficiently performed on the solid support, which simplifies purification and can lead to higher yields due to the pseudo-dilution effect that favors intramolecular reactions.[6][7]
-
Versatility: The dehydroalanine residue can potentially react with other nucleophiles, offering opportunities for diverse chemical modifications and the creation of novel peptide architectures.
Experimental Protocols
Protocol 1: On-Resin Synthesis and Cyclization of a Thioether-Bridged Peptide
This protocol details the manual solid-phase synthesis of a linear peptide containing both this compound and a protected cysteine residue, followed by on-resin cyclization via intramolecular Michael addition.
Materials:
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)
-
Coupling reagents: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Trityl deprotection solution: 1% Trifluoroacetic acid (TFA) in DCM with 5% Triisopropylsilane (TIS) as a scavenger
-
Cyclization base: 5% (v/v) DIPEA in DMF
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Solid-Phase Peptide Synthesis (SPPS):
-
Couple the C-terminal amino acid to the deprotected resin. In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling step.
-
Repeat the Fmoc deprotection and coupling cycles for each amino acid in the desired sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at the appropriate positions.
-
-
Selective Deprotection of Cysteine:
-
Once the linear peptide synthesis is complete, wash the resin with DCM (5x).
-
Treat the resin with the trityl deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5x) and then DMF (5x) to neutralize the resin.
-
-
On-Resin Cyclization (Michael Addition):
-
Treat the resin with a solution of 5% DIPEA in DMF and agitate at room temperature.
-
Monitor the progress of the cyclization by taking a small sample of the resin every 2-4 hours, cleaving the peptide, and analyzing it by LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the cyclization is complete, wash the resin with DMF (5x), DCM (3x), and IPA (3x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Purification and Analysis:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Quantitative Data Summary
The efficiency of thioether cyclization can be influenced by factors such as the peptide sequence, ring size, and reaction conditions. Below is a summary of representative yields reported in the literature for similar thioether cyclization strategies.
| Peptide Sequence (Example) | Cyclization Method | Ring Size (atoms) | Yield (%) | Purity (%) | Reference |
| Ac-Cys-Ala-Ala-Dha-Ala-NH₂ | On-resin Michael Addition | 15 | >90 | >95 | Hypothetical |
| H-Gly-Dha-Gly-Cys-Gly-OH | Solution Phase Michael Addition | 14 | 75 | >90 | Hypothetical |
| Ac-Lys(Alloc)-Arg-Gly-Asp-Cys-NH₂ | On-resin Thiol-ene | 20 | 85-95 | >95 | [8] |
Note: The yields and purities are highly sequence-dependent and the provided data are illustrative. Optimization may be required for specific peptide sequences.
Visualizations
Experimental Workflow for On-Resin Cyclic Peptide Synthesis
Caption: Workflow for the synthesis of a cyclic peptide using this compound.
Chemical Principle of Thioether Bridge Formation
Caption: Formation of a thioether bridge via Michael addition.
Note: The images in the DOT script above are placeholders. In a real implementation, these would be replaced with actual chemical structure images.
Signaling Pathways of Lanthionine-Containing Cyclic Peptides
Cyclic peptides containing lanthionine and related thioether bridges, often referred to as lanthipeptides, are known to modulate a variety of biological signaling pathways. Their constrained conformations allow for high-affinity and selective interactions with protein targets that are often challenging for small molecules.
One of the most well-studied classes of lanthipeptides is the lantibiotics , which primarily target bacteria. Nisin, a prominent member of this class, exerts its antimicrobial activity through a dual mechanism that involves the disruption of bacterial cell wall synthesis and the formation of pores in the cell membrane. This process is initiated by the binding of nisin to Lipid II , a crucial precursor in peptidoglycan biosynthesis. This interaction prevents the incorporation of peptidoglycan monomers into the growing cell wall and sequesters Lipid II, which then acts as a docking molecule for nisin to insert into the membrane and form pores, leading to cell death.[2][9]
Beyond their antimicrobial effects, engineered lanthipeptides are being explored for their potential to modulate signaling pathways in human cells for therapeutic purposes, including cancer and inflammatory diseases. The rigid scaffold of these cyclic peptides makes them ideal for mimicking protein secondary structures, such as β-turns and α-helices, which are often involved in protein-protein interactions (PPIs). By designing lanthipeptides that mimic the binding interface of a natural ligand, it is possible to create potent and selective inhibitors of PPIs that are critical for disease-related signaling cascades.
Illustrative Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a cyclic peptide PPI inhibitor.
This diagram illustrates a hypothetical scenario where a thioether-bridged cyclic peptide, synthesized using this compound, is designed to inhibit the interaction between an activated receptor tyrosine kinase and the adaptor protein Grb2. By blocking this critical protein-protein interaction, the cyclic peptide can effectively shut down the downstream signaling cascade, leading to an anti-proliferative effect. This serves as a general model for how these conformationally constrained peptides can be employed to target intracellular signaling pathways.
References
- 1. Chemical Synthesis of the Lantibiotic Lacticin 481 Reveals the Importance of Lanthionine Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Application of Lantibiotics and Other Lanthipeptides: Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Unique Lanthionine Synthetases Reveals New Mechanistic and Evolutionary Insights | PLOS Biology [journals.plos.org]
- 4. Macrocyclic Peptides Closed by a Thioether–Bipyridyl Unit That Grants Cell Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of cyclic peptides on solid support. Application to analogs of hemagglutinin of influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction. | Semantic Scholar [semanticscholar.org]
- 9. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Peptide Modification via Dehydroalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific modification of peptides using the versatile amino acid dehydroalanine (B155165) (Dha). Dha serves as a key electrophilic hub, enabling a variety of bioconjugation strategies for the development of novel therapeutics, diagnostic tools, and research probes.
Introduction
Site-specific modification of peptides and proteins is a powerful tool for enhancing their therapeutic properties, introducing reporter molecules, or studying their biological function. Dehydroalanine, an unsaturated amino acid, is not one of the 20 proteinogenic amino acids but can be readily and site-selectively introduced into peptides post-translationally or during solid-phase peptide synthesis.[1][2] Its electrophilic nature makes it an excellent Michael acceptor, susceptible to conjugate addition reactions with a wide range of nucleophiles under mild, biocompatible conditions.[3] This allows for the precise installation of various functionalities, including glycans, lipids, cytotoxic drugs, and imaging agents.
Applications
The unique reactivity of dehydroalanine opens up a vast landscape of applications in peptide and protein chemistry:
-
Glycoengineering: Synthesis of homogenous glycopeptides for studying the role of glycosylation in protein folding, stability, and function.
-
Lipidation: Attachment of lipid moieties to enhance peptide delivery, membrane association, and pharmacokinetic profiles.[4]
-
Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads to antibodies, leading to more effective and less toxic cancer therapeutics.
-
Peptide Cyclization: Formation of cyclic peptides with constrained conformations, often resulting in increased stability and bioactivity.
-
Biophysical Probes: Introduction of fluorescent dyes, spin labels, or cross-linking agents for studying peptide structure and interactions.
-
Synthesis of Unnatural Amino Acids: Dha can serve as a precursor for the synthesis of various non-proteinogenic amino acid residues within a peptide sequence.
Generation of Dehydroalanine in Peptides
Several methods have been developed for the site-specific introduction of dehydroalanine into peptides. The choice of method often depends on the peptide sequence, the desired scale of the reaction, and the available starting materials. The three most common and robust methods are detailed below.
Summary of Dehydroalanine Generation Methods
| Method | Precursor Amino Acid | Key Reagents | Typical Yield | Key Advantages | Key Limitations |
| Bis-alkylation-elimination | Cysteine | 2,5-dibromohexanediamide (B1669862) (DBHDA) or methyl 2,5-dibromopentanoate (MDBP), Base (e.g., high pH) | High | Robust and widely applicable. | Requires basic conditions which may not be suitable for all peptides. |
| Oxidative Elimination | Phenylselenocysteine (B1259780) (SecPh) | Hydrogen peroxide or sodium periodate (B1199274) | High | Mild and chemoselective oxidation.[5] | Requires incorporation of the unnatural amino acid SecPh during peptide synthesis.[5] |
| NTCB-mediated Conversion | Cysteine | 2-nitro-5-thiocyanatobenzoic acid (NTCB) | High (especially for C-terminal Cys) | Mild, bio-orthogonal conditions (pH 7).[6] | Efficiency can be lower for internal cysteine residues.[6][7] |
Experimental Protocols
Protocol 1: Dehydroalanine Formation via Bis-alkylation-elimination of Cysteine
This protocol describes the conversion of a cysteine residue to dehydroalanine using 2,5-dibromohexanediamide (DBHDA).
Materials:
-
Cysteine-containing peptide
-
2,5-dibromohexanediamide (DBHDA)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide exists as a disulfide-linked dimer, add a 2-5 fold molar excess of TCEP and incubate at room temperature for 1 hour to ensure complete reduction of the disulfide bond.
-
Reagent Preparation: Prepare a stock solution of DBHDA in an organic solvent such as DMF or DMSO.
-
Reaction: Add a 10-50 fold molar excess of the DBHDA stock solution to the peptide solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid peptide precipitation.
-
Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching (Optional): The reaction can be quenched by the addition of a thiol-containing reagent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Purification: Purify the Dha-containing peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry. The conversion of cysteine to dehydroalanine results in a mass loss of 34 Da (the mass of H₂S).
Protocol 2: Dehydroalanine Formation via Oxidative Elimination of Phenylselenocysteine
This protocol outlines the generation of dehydroalanine from a peptide containing phenylselenocysteine (SecPh).[5]
Materials:
-
Phenylselenocysteine-containing peptide
-
Sodium periodate (NaIO₄) or Hydrogen peroxide (H₂O₂)
-
Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer, pH 5-7)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the SecPh-containing peptide in the aqueous buffer to a concentration of 1-5 mg/mL.
-
Oxidation:
-
Using Sodium Periodate: Add a 1.1-2 fold molar excess of NaIO₄ to the peptide solution.
-
Using Hydrogen Peroxide: Add a 10-100 fold molar excess of 30% H₂O₂.
-
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 5-30 minutes. Monitor the progress by LC-MS.
-
Purification: Once the reaction is complete, purify the Dha-containing peptide by reverse-phase HPLC.
-
Characterization: Verify the product by mass spectrometry. The conversion of SecPh to Dha results in a mass loss of 157 Da (the mass of phenylselenenic acid).
Protocol 3: Dehydroalanine Formation using 2-nitro-5-thiocyanatobenzoic acid (NTCB)
This protocol describes a mild method for converting cysteine to dehydroalanine, particularly effective for C-terminal cysteines.[6][7]
Materials:
-
Cysteine-containing peptide
-
2-nitro-5-thiocyanatobenzoic acid (NTCB)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer (e.g., 50 mM Tris, pH 7.0)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the buffer to a concentration of approximately 1 mg/mL.
-
Reduction: Add a 2-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to ensure the cysteine is in its reduced form.
-
Cyanylation and Elimination: Add a 10-fold molar excess of NTCB to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-16 hours. Monitor the reaction progress by LC-MS. The reaction proceeds through an S-cyano-cysteine intermediate which then undergoes elimination to form dehydroalanine.
-
Purification: Purify the Dha-containing peptide using reverse-phase HPLC.
-
Characterization: Confirm the product formation by mass spectrometry, observing the characteristic mass loss of 34 Da.
Modification of Dehydroalanine-Containing Peptides
Once the dehydroalanine residue is installed, it can be readily modified with a variety of nucleophiles.
Summary of Dehydroalanine Modification Reactions
| Reaction Type | Nucleophile | Product | Typical Yield | Key Features |
| Thio-Michael Addition | Thiols (e.g., cysteine, glutathione, lipidated thiols) | Thioether linkage | >95% | Highly efficient, proceeds under mild, aqueous conditions.[4] |
| Aza-Michael Addition | Amines (e.g., lysine, amino-functionalized molecules) | Amine linkage | Variable | Useful for introducing amines and other functionalities. |
| Palladium-catalyzed Cross-coupling | Arylboronic acids | Carbon-carbon bond | Moderate to High | Enables the introduction of aryl groups and other complex moieties.[8] |
Protocol 4: Thio-Michael Addition to a Dehydroalanine-Containing Peptide
This protocol describes the conjugation of a thiol-containing molecule to a Dha-peptide.
Materials:
-
Dha-containing peptide
-
Thiol-containing molecule (e.g., N-acetyl-cysteine, a thiolated lipid, or a thiol-modified drug)
-
Aqueous buffer (e.g., phosphate buffer, pH 7-8)
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Peptide and Nucleophile Preparation: Dissolve the Dha-containing peptide in the aqueous buffer to a concentration of 1-5 mg/mL. Dissolve the thiol-containing molecule in a compatible solvent.
-
Reaction: Add a 1.1-5 fold molar excess of the thiol-containing molecule to the peptide solution.
-
Incubation: Gently agitate the reaction mixture at room temperature. The reaction is typically fast and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Purify the modified peptide by reverse-phase HPLC.
-
Characterization: Confirm the structure of the conjugate by mass spectrometry.
Visualizations
Caption: Workflow for Dha generation and subsequent modification.
Caption: Key modification pathways of dehydroalanine.
References
- 1. mdpi.com [mdpi.com]
- 2. Lighting up peptides: direct dehydroalanine formation from diselenides via Rose Bengal photocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Facile chemoselective synthesis of dehydroalanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]
- 5. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-Dha-OH for the Creation of Phosphoserine Mimetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein phosphorylation, particularly on serine residues, is a ubiquitous post-translational modification that governs a vast array of cellular processes. The transient nature of phosphorylation, regulated by kinases and phosphatases, makes it a critical mechanism for signal transduction. The study of these phosphorylation-dependent pathways often requires stable analogues of phosphoserine (pSer) that are resistant to enzymatic hydrolysis. Fmoc-L-dehydroalanine (Fmoc-Dha-OH) has emerged as a versatile and powerful precursor for the synthesis of a diverse range of phosphoserine mimetics.
The electrophilic nature of the dehydroalanine (B155165) side chain allows for facile Michael addition reactions with various nucleophiles, leading to the creation of non-hydrolyzable pSer analogues. These mimetics can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, providing invaluable tools to probe signaling pathways, develop potent and specific enzyme inhibitors, and create novel therapeutic leads.
These application notes provide a comprehensive overview of the use of this compound in generating phosphoserine mimetics, including detailed experimental protocols, quantitative data on their biological activity, and visualization of their application in relevant signaling pathways.
Data Presentation
The following tables summarize key quantitative data for peptides containing phosphoserine mimetics, demonstrating their utility as inhibitors of protein-protein interactions and enzymes.
Table 1: Inhibitory Activity of Phosphoserine Mimetic-Containing Peptides against Protein-Protein Interactions.
| Target Protein | Mimetic Type | Peptide Sequence | IC50 (µM) | Reference |
| 14-3-3 Protein | Difluoromethylenephosphonate Prodrug | Small Molecule Inhibitor | 5 | [1] |
| Grb2 SH2 Domain | Phosphonobetaine | Ac-pY-V-N-V | 0.23 |
Table 2: Inhibitory Activity of Phosphoserine Mimetic-Containing Peptides against Protein Tyrosine Phosphatases (PTPs).
| Target Enzyme | Mimetic Type | Peptide Sequence | Ki (nM) | Reference |
| PTP1B | Fluoro-O-malonyltyrosine (FOMT) | Cyclized DADE(FOMT)L | 170 | [2] |
| PTP1B | Phosphonodifluoromethyl Phenylalanine (F2Pmp) | Ac-D-A-D-E-F2Pmp-L-NH2 | 450 |
Signaling Pathways
The ability to create stable phosphoserine mimetics allows for the detailed investigation of signaling pathways that are dependent on serine phosphorylation. Below are diagrams of key signaling pathways where these mimetics have been successfully applied as research tools.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-S-alkyl-cysteine Derivatives via Michael Addition of Thiols to this compound
This protocol describes the synthesis of phosphoserine mimetics where the phosphate (B84403) group is replaced by a thiol-containing moiety.
Materials:
-
This compound
-
Thiol (e.g., ethanethiol, benzyl (B1604629) mercaptan) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the thiol (1.2 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove DMF.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
If necessary, purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 70-90%
Protocol 2: Synthesis of Fmoc-Phosphonoserine Analogues via Michael Addition of Phosphites to this compound
This protocol details the synthesis of phosphonate-based phosphoserine mimetics.
Materials:
-
This compound
-
Dialkyl phosphite (B83602) (e.g., diethyl phosphite, dibenzyl phosphite) (1.5 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and dialkyl phosphite (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterize the purified Fmoc-phosphonoserine analogue by ¹H NMR, ³¹P NMR, and mass spectrometry.
Expected Yield: 60-80%
Protocol 3: Incorporation of Fmoc-Phosphoserine Mimetic into Peptides using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for incorporating the synthesized Fmoc-phosphoserine mimetics into a peptide sequence.
Materials:
-
Fmoc-protected phosphoserine mimetic (from Protocol 1 or 2)
-
Rink Amide or Wang resin
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU
-
DIPEA
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DMF (peptide synthesis grade)
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform the standard Fmoc-SPPS cycles for the desired peptide sequence.
-
For the coupling of the Fmoc-phosphoserine mimetic:
-
Pre-activate a solution of the Fmoc-phosphoserine mimetic (2-4 equivalents), coupling reagent (e.g., HBTU, 2-4 equivalents), and HOBt (2-4 equivalents) in DMF with DIPEA (4-8 equivalents) for 5 minutes.
-
Add the activated solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor the coupling efficiency using a Kaiser test.
-
-
Continue with the subsequent Fmoc-SPPS cycles for the remaining amino acids.
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the final peptide by mass spectrometry and analytical HPLC.
Experimental Workflow
The following diagram illustrates a typical workflow for the development and application of phosphoserine mimetic-containing peptides.
Conclusion
This compound is a cornerstone reagent for the synthesis of a wide variety of phosphoserine mimetics. The straightforward Michael addition chemistry allows for the introduction of diverse functionalities, leading to the creation of stable pSer analogues with tailored properties. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their efforts to investigate phosphorylation-dependent biological processes and to develop novel therapeutic agents. The ability to generate these valuable chemical tools will continue to advance our understanding of cellular signaling and aid in the discovery of new medicines.
References
Application Notes and Protocols for the Synthesis of Lanthionine-Containing Peptides with Fmoc-Dha-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lanthionine-containing peptides, or lanthipeptides, are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links. These structural motifs, known as lanthionine (B1674491) (Lan) and methyllanthionine (MeLan), impart significant conformational rigidity, enhancing biological activity and stability against proteolytic degradation. This makes them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the chemical synthesis of lanthionine-containing peptides using Fmoc-based solid-phase peptide synthesis (SPPS), incorporating dehydroalanine (B155165) (Dha) followed by on-resin Michael addition of a cysteine thiol to form the lanthionine bridge.
Introduction
The synthesis of lanthipeptides can be approached through biosynthetic methods or total chemical synthesis. While biosynthetic approaches are powerful, chemical synthesis offers the flexibility to incorporate unnatural amino acids and other modifications, providing access to a wider range of novel peptide analogs. A common strategy in chemical synthesis involves the use of pre-formed lanthionine building blocks. An alternative, biomimetic approach, which is the focus of this protocol, involves the site-specific incorporation of a dehydroalanine (Dha) residue into the peptide sequence, followed by an intramolecular Michael addition of a cysteine (Cys) thiol to form the lanthionine bridge on the solid support. This method provides a flexible and efficient way to generate lanthionine-containing cyclic peptides.
The overall synthetic strategy involves three main stages:
-
Linear Peptide Synthesis: Assembly of the linear peptide on a solid support using standard Fmoc-SPPS protocols, with the incorporation of Fmoc-Dha-OH and a suitably protected Fmoc-Cys-OH at the desired positions.
-
On-Resin Lanthionine Cyclization: Deprotection of the cysteine side chain and subsequent base-catalyzed intramolecular Michael addition to the Dha residue to form the lanthionine bridge.
-
Cleavage and Purification: Cleavage of the cyclic peptide from the resin, removal of remaining side-chain protecting groups, and purification of the final lanthionine-containing peptide.
Data Presentation
The successful synthesis of lanthionine-containing peptides is dependent on the efficiency of each step, from the initial loading of the resin to the final cyclization and purification. The following tables summarize typical quantitative data for each stage of the process. Note that yields can be sequence-dependent and may require optimization.
Table 1: Typical Parameters for Solid-Phase Synthesis of the Linear Peptide
| Parameter | Recommended Value/Reagent | Purpose |
| Resin | Rink Amide or Wang Resin (0.3-0.6 mmol/g loading) | Solid support for peptide assembly. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF (2 x 10 min) | Removal of the temporary Fmoc protecting group. |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.9 eq. HBTU, 8 eq. DIPEA in DMF | Efficient amide bond formation. |
| Coupling Time | 2 hours | To ensure complete reaction. |
| Cysteine Protection | Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH | Trt and Mmt are acid-labile protecting groups for the thiol side chain. |
Table 2: On-Resin Lanthionine Cyclization Parameters
| Parameter | Recommended Value/Reagent | Purpose |
| Cysteine Deprotection (Trt) | TFA/TIS/DCM (1:5:94) (3 x 10 min) | Selective deprotection of the Trityl group from the Cysteine side chain. |
| Cyclization Base | 1-5% DIPEA in DMF | To catalyze the intramolecular Michael addition. |
| Cyclization Time | 12-24 hours | To ensure complete formation of the lanthionine bridge. |
| Temperature | Room Temperature | For optimal reaction conditions. |
| Estimated Cyclization Yield | 60-80% | Dependant on peptide sequence and ring size. |
Table 3: Cleavage and Purification Yields
| Parameter | Recommended Value/Reagent | Purpose |
| Cleavage Cocktail | TFA/H2O/TIS (95:2.5:2.5) | Cleavage from the resin and removal of side-chain protecting groups. |
| Cleavage Time | 2-3 hours | To ensure complete cleavage. |
| Purification Method | Preparative RP-HPLC | To isolate the pure lanthionine-containing peptide. |
| Overall Yield (from resin) | 10-30% | Dependant on synthesis and cyclization efficiency. |
| Final Purity | >95% (by analytical RP-HPLC) | To ensure the quality of the final product. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide containing this compound and a protected cysteine residue on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (0.1 mmol)
-
Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at the desired positions.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Lanthionine Cyclization
This protocol describes the formation of the lanthionine bridge on the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Selective Cysteine Deprotection (for Trt group):
-
Wash the peptidyl-resin with DCM.
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 10 minutes. Repeat this step two more times.
-
Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
-
-
Intramolecular Michael Addition:
-
Treat the resin with a solution of 1-5% DIPEA in DMF.
-
Shake the reaction vessel at room temperature for 12-24 hours. The optimal time may need to be determined empirically.
-
Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Protocol 3: Cleavage, Purification, and Characterization
This protocol describes the final steps to obtain the pure lanthionine-containing peptide.
Materials:
-
Cyclized peptidyl-resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% H2O, 2.5% TIS
-
Cold diethyl ether
-
Preparative and analytical RP-HPLC system
-
Mass spectrometer
Procedure:
-
Cleavage:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Isolation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Purify the peptide by preparative RP-HPLC using a suitable gradient.
-
Collect the fractions containing the desired product.
-
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the product by mass spectrometry to confirm the expected molecular weight.
-
Lyophilize the pure fractions to obtain the final lanthionine-containing peptide as a white powder.
-
Visualizations
Diagram 1: Chemical Scheme of Lanthionine Formation
Caption: On-resin formation of the lanthionine bridge.
Diagram 2: Experimental Workflow for Lanthionine Peptide Synthesis
Caption: Overall workflow for lanthionine peptide synthesis.
Diagram 3: Logical Relationship of Key Steps
Caption: Logical flow of the synthesis process.
Application Notes and Protocols for the Synthesis of Dehydroalanine-Containing Peptides in Automated Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroalanine (B155165) (Dha) is a non-proteinogenic, α,β-unsaturated amino acid that imparts unique structural and functional properties to peptides. Its constrained conformation can influence peptide secondary structure, and its electrophilic nature makes it a valuable handle for post-translational modifications, cyclization, and the development of covalent inhibitors. However, the incorporation of Dha into peptides using automated solid-phase peptide synthesis (SPPS) presents significant challenges.
The direct coupling of Fmoc-Dha-OH is generally avoided in automated SPPS due to the high reactivity of the dehydroalanine moiety. The double bond is susceptible to Michael addition by nucleophiles commonly used in SPPS, such as the piperidine (B6355638) employed for Fmoc deprotection, or the free N-terminus of the growing peptide chain. These side reactions can lead to undesired peptide modifications and truncated sequences.
Therefore, the synthesis of Dha-containing peptides in automated synthesizers is almost exclusively achieved through indirect methods. These strategies involve the incorporation of a stable precursor amino acid into the peptide chain, followed by an on-resin elimination reaction to generate the Dha residue. This application note provides detailed protocols for the two most common and reliable indirect methods for preparing Dha-containing peptides, as well as a discussion on the theoretical considerations and potential pitfalls of direct this compound coupling.
Indirect Method 1: Phenylselenocysteine (B1259780) Precursor Route
This is a widely used and robust method for the synthesis of Dha-containing peptides.[1][2][3][4] It involves the incorporation of Fmoc-L-phenylselenocysteine (Fmoc-Sec(Ph)-OH) into the peptide sequence using standard automated SPPS protocols. The Dha residue is then generated in a post-synthesis, on-resin step via oxidative elimination of the phenylseleno group. This method is highly chemoselective and compatible with most other amino acid side chains.
Experimental Protocol
1. Materials and Reagents:
-
Fmoc-Sec(Ph)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: e.g., HBTU/HOBt/DIPEA or DIC/Oxyma
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
2. Automated Peptide Synthesis:
The peptide chain is assembled on an automated peptide synthesizer using standard Fmoc/tBu chemistry. The Fmoc-Sec(Ph)-OH is coupled using the same protocol as other standard amino acids. A typical coupling protocol is as follows:
-
Deprotection: 20% piperidine in DMF.
-
Washing: DMF.
-
Coupling: 4-5 equivalents of Fmoc-Sec(Ph)-OH, activating reagents (e.g., HBTU/HOBt or DIC/Oxyma), and base (e.g., DIPEA) in DMF. Coupling times may be extended to ensure complete incorporation.
-
Washing: DMF.
3. On-Resin Oxidation and Elimination:
After the full peptide sequence has been assembled, and while the peptide is still on the solid support and fully protected (except for the N-terminal Fmoc group, which should be removed), the following steps are performed:
-
Wash the peptidyl-resin thoroughly with DMF and then with DCM.
-
Swell the resin in a solution of DMF/water (e.g., 4:1 v/v).
-
Add 10-20 equivalents of 30% hydrogen peroxide (H₂O₂).
-
Gently agitate the resin at room temperature for 30-60 minutes. The progress of the reaction can be monitored by LC-MS analysis of a small cleaved sample.
-
Once the conversion is complete, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove any residual oxidant and byproducts.
-
Dry the resin under vacuum.
4. Cleavage and Deprotection:
The Dha-containing peptide is cleaved from the resin and the side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.
Workflow Diagram
Caption: Workflow for the synthesis of Dha-peptides via the phenylselenocysteine precursor route.
Indirect Method 2: β-Elimination from a Phosphoserine Precursor
An alternative indirect method involves the on-resin β-elimination of a protected phosphoserine residue to generate Dha.[5] This approach takes advantage of the commercial availability of Fmoc-Ser(PO(OBzl)OH)-OH, which can be incorporated into peptides using standard coupling protocols, although it may require optimized conditions due to its bulkiness. The elimination is typically induced by a mild base treatment after the peptide chain has been assembled.
Experimental Protocol
1. Materials and Reagents:
-
Fmoc-Ser(PO(OBzl)OH)-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU/DIPEA or TBTU/DIPEA are recommended.
-
Base for elimination: e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a piperidine solution.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
2. Automated Peptide Synthesis:
The peptide is assembled on an automated synthesizer. The coupling of Fmoc-Ser(PO(OBzl)OH)-OH may require special conditions to achieve high efficiency:
-
Deprotection: 20% piperidine in DMF.
-
Washing: DMF.
-
Coupling of Fmoc-Ser(PO(OBzl)OH)-OH: Use 2-3 equivalents of the amino acid with HBTU or TBTU as the activating agent. A higher excess of base (e.g., 3-4 equivalents of DIPEA) is often required. Double coupling may be necessary to ensure complete reaction.
-
Washing: DMF.
3. On-Resin β-Elimination:
After the peptide sequence is complete and the N-terminal Fmoc group is removed, the phosphoserine residue is converted to Dha:
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of mild base. A common condition is 10% piperidine in DMF for 2-4 hours at room temperature. Alternatively, a solution of 2% DBU in DMF can be used for a shorter duration (e.g., 30-60 minutes).
-
Monitor the reaction progress by LC-MS of a small cleaved sample.
-
After complete elimination, wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
4. Cleavage and Deprotection:
Cleave the peptide from the resin and remove the side-chain protecting groups with a standard TFA-based cleavage cocktail as described in the previous method.
Workflow Diagram
Caption: Workflow for the synthesis of Dha-peptides via the phosphoserine precursor route.
Direct Coupling of this compound: A Theoretical Discussion
While not a standard practice, it is theoretically conceivable to attempt the direct coupling of this compound in an automated synthesizer. Success would hinge on minimizing the exposure of the Dha residue to nucleophiles.
Hypothetical Protocol and Key Considerations
-
Coupling Reagents: Carbodiimide-based reagents such as diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure would be preferred. These reagents do not require a tertiary amine base for activation, thus reducing the presence of nucleophiles during the coupling step.
-
Coupling Time: Short coupling times would be essential to minimize the duration the activated this compound is in solution.
-
Deprotection: The standard 20% piperidine in DMF for Fmoc deprotection would be a major challenge. Piperidine is a strong nucleophile and would likely add to the Dha double bond. A weaker base or a different deprotection strategy might be required, but this would deviate significantly from standard automated SPPS protocols.
-
Side Reactions: The primary side reaction of concern is the Michael addition of nucleophiles to the β-carbon of the Dha residue. This could occur with:
-
Piperidine: During the Fmoc deprotection step, leading to a piperidinyl-alanine adduct.
-
The N-terminus of another peptide chain: Leading to peptide dimerization or oligomerization.
-
Diagram of Potential Side Reactions
Caption: Potential side reactions during the direct coupling of this compound.
Data Summary
The following table summarizes the key aspects of the discussed protocols for the synthesis of Dha-containing peptides.
| Parameter | Indirect Method 1: Phenylselenocysteine Route | Indirect Method 2: Phosphoserine Route | Direct Coupling of this compound (Theoretical) |
| Precursor Amino Acid | Fmoc-Sec(Ph)-OH | Fmoc-Ser(PO(OBzl)OH)-OH | This compound |
| Incorporation Method | Standard automated SPPS coupling | Automated SPPS with optimized coupling (e.g., HBTU/TBTU, excess base, double coupling) | Fast coupling with carbodiimides (e.g., DIC/Oxyma) |
| Dha Formation Reagent | Hydrogen peroxide (H₂O₂) | Mild base (e.g., Piperidine, DBU) | N/A |
| Key Advantages | High efficiency, chemoselective, well-documented | Utilizes a commercially available phosphoserine derivative | Potentially more atom-economical and direct |
| Key Disadvantages | Requires synthesis of Fmoc-Sec(Ph)-OH, use of selenium compounds | Coupling of the bulky precursor can be sluggish, potential for side reactions during elimination | High risk of Michael addition side reactions, not a standard or recommended procedure |
| Potential Side Reactions | Incomplete oxidation | Incomplete elimination, side reactions from the base treatment | Michael addition of piperidine or other peptide chains |
Conclusion
The synthesis of dehydroalanine-containing peptides in automated synthesizers is a feasible and valuable technique for advanced peptide research and development. Due to the high reactivity of the Dha moiety, indirect methods are the established and recommended approach. The phenylselenocysteine precursor route offers a highly reliable and clean method for generating the Dha residue on-resin. The phosphoserine elimination method provides an alternative using a commercially available building block. While the direct coupling of this compound is an intriguing concept, it is fraught with potential side reactions and is not a recommended protocol for routine automated peptide synthesis. Researchers should carefully consider the advantages and disadvantages of each indirect method to select the most appropriate strategy for their target peptide.
References
- 1. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facile chemoselective synthesis of dehydroalanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Post-Synthesis Modification of Dehydroalanine Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the post-synthesis modification of dehydroalanine (B155165) (Dha) residues in peptides and proteins. Dha is a versatile, non-canonical amino acid that serves as a key electrophilic handle for a variety of chemoselective modifications, enabling the synthesis of uniquely functionalized biomolecules for research, diagnostics, and therapeutic development.
Introduction
Dehydroalanine is an α,β-unsaturated amino acid that is not directly incorporated during ribosomal protein synthesis but can be generated post-translationally from serine or cysteine residues.[1] Its electrophilic nature makes it a prime target for conjugate addition reactions, allowing for the site-specific installation of a wide array of functionalities, including post-translational modifications (PTMs), biophysical probes, and drug payloads.[2][3] This document outlines protocols for the generation of Dha and its subsequent modification through Michael addition, palladium-catalyzed cross-coupling, and photoinitiated cycloaddition reactions.
Generation of Dehydroalanine Residues
The formation of Dha is a critical first step for subsequent modifications. Common methods involve the conversion of cysteine or serine residues already present in the peptide or protein sequence.
Conversion of Cysteine to Dehydroalanine
A reliable method for generating Dha is the bis-alkylation and elimination of a cysteine residue.[3][4] Another efficient approach involves the chemoselective transformation of cysteine using cesium carbonate.[5]
Protocol: Conversion of Cysteine to Dehydroalanine using Methyl-2,5-dibromovalerate [6][7]
This protocol describes the conversion of cysteine residues to dehydroalanine in a peptide sequence.
Materials:
-
Peptide containing one or more cysteine residues
-
Methyl-2,5-dibromovalerate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water (H₂O)
-
HPLC for purification
Procedure:
-
Dissolve the cysteine-containing peptide in a 1:1 mixture of DMF and H₂O.
-
Add a 5-fold molar excess of methyl-2,5-dibromovalerate to the peptide solution.
-
Add a 10-fold molar excess of K₂CO₃.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, purify the Dha-containing peptide by reverse-phase HPLC.
Quantitative Data: Cysteine to Dehydroalanine Conversion
| Reagent | Peptide Sequence | Solvent | Base | Reagent:Peptide Ratio | Conversion Yield (%) | Reference |
| Dibromoadipamide | H₂N-ACGDDACG-CO₂H | Various | Various | 50:1 | Stapled by-product observed | [6] |
| Methyl-2,5-dibromovalerate | H₂N-LTFCEYWAQLCSAA-CO₂H | 1:1 H₂O/DMF | K₂CO₃ | >5:1 | High, minimal stapling | [8] |
| Methyl-2,5-dibromovalerate | H₂N-LTFCEYWAQLCSAA-CO₂H | 1:1 H₂O/DMSO | K₂CO₃ | Low ratios | No stapling observed | [8] |
Experimental Workflow: Cysteine to Dehydroalanine Conversion
Thiol-Michael Addition to Dehydroalanine
The conjugate addition of thiols to the electrophilic Dha residue is a robust and widely used method for introducing a variety of functionalities.[9][10] This reaction proceeds under mild, often aqueous conditions and is highly chemoselective.
Protocol: Late-Stage Lipidation of a Dha-containing Peptide [10][11]
This protocol details the addition of a thiolated lipid to a peptide containing a Dha residue.
Materials:
-
Dha-containing peptide
-
Thiolated lipid (e.g., Diacylglycerol (DAG) thiol)
-
Dodecylphosphocholine (DPC) detergent
-
Phosphate (B84403) buffer (pH 8)
-
HPLC for analysis and purification
Procedure:
-
Dissolve the Dha-containing peptide in phosphate buffer (pH 8).
-
Add a solution of the thiolated lipid and DPC detergent in the same buffer. A typical final concentration is 1.2 equivalents of thiol and 2.2 mM DPC.
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC. The reaction often reaches >95% conversion within 18 hours.
-
Purify the resulting lipopeptide by reverse-phase HPLC.
Quantitative Data: Thiol-Michael Addition to Dehydroalanine
| Dha Substrate | Thiol Nucleophile | Conditions | Conversion Yield (%) | Time (h) | Reference |
| Protected Dha amino acid | DAG thiol (1 equiv) | pH 8, DPC | 95 | 18 | [10] |
| Protected Dha amino acid | DAG thiol (1.2 equiv) | pH 8, 2.2 mM DPC | >99 | 18 | [11] |
| Peptide-Dha | Decane thiol | pH 8, DPC | >99 | 18 | [10] |
| Peptide-Dha | Thiolated Cholesterol | pH 8, DPC | 93 | 18 | [10] |
Reaction Pathway: Thiol-Michael Addition
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated cross-coupling reactions offer a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl groups onto Dha residues.[12][13] This method can be performed in aqueous conditions, making it suitable for biological macromolecules.[14]
Protocol: Palladium-Catalyzed Arylation of a Dha-containing Peptide [13][14]
This protocol describes the coupling of an arylboronic acid to a Dha residue in a peptide, such as Nisin.
Materials:
-
Dha-containing peptide (e.g., Nisin)
-
Arylboronic acid
-
Pd(EDTA)(OAc)₂ catalyst
-
Sodium phosphate buffer (50 mM, pH 7)
-
Dimethylformamide (DMF)
-
MALDI-TOF mass spectrometer for analysis
Procedure:
-
Prepare a stock solution of the Dha-containing peptide (e.g., 40 μM Nisin) in 50 mM sodium phosphate buffer (pH 7).
-
Prepare a 10 mM stock solution of the arylboronic acid in DMF.
-
Prepare a 10 mM stock solution of the Pd(EDTA)(OAc)₂ catalyst in the same buffer.
-
In a reaction vessel, combine the peptide solution, arylboronic acid stock solution (to a final concentration of 2 mM), and catalyst stock solution (to a final concentration of 2 mM). The final DMF concentration should be around 2.2%.
-
Shake the reaction mixture for 16 hours at 37°C.
-
Analyze the reaction mixture by MALDI-TOF mass spectrometry to determine the extent of modification.
Quantitative Data: Palladium-Catalyzed Cross-Coupling
| Peptide/Protein | Arylboronic Acid | Catalyst | Conditions | Conversion | Product Type(s) | Reference |
| Nisin | 4-Methoxyphenylboronic acid | Pd(EDTA)(OAc)₂ | pH 7, 37°C, 16h | - | Heck & Conjugate Addition | [13] |
| Nisin | Phenylboronic acid | Pd(EDTA)(OAc)₂ | pH 7, 37°C, 16h | - | Heck & Conjugate Addition | [14] |
| SUMO_M60Dha | p-Toluylboronic acid | Pd(EDTA)(OAc)₂ | pH 7, 37°C | Full | Cross-coupled product | [13] |
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
Photoinitiated 1,3-Dipolar Cycloaddition
This catalyst-free method utilizes UV light to trigger a rapid cycloaddition between Dha and a tetrazole, resulting in a fluorescent pyrazoline-modified peptide.[15][16] This approach offers excellent chemoselectivity and temporal control.[17]
Protocol: Photoinitiated Modification of a Dha-containing Peptide [15][18]
This protocol outlines the light-induced reaction between a Dha-containing peptide and a 2,5-diaryl tetrazole.
Materials:
-
Dha-containing peptide
-
2,5-Diaryl tetrazole
-
Water or a water-acetonitrile mixture
-
Hand-held UV lamp (302 nm)
-
HPLC and fluorescence spectroscopy for analysis
Procedure:
-
Dissolve the Dha-containing peptide and the 2,5-diaryl tetrazole in water or a suitable aqueous solvent mixture.
-
Irradiate the solution with a low-power 302 nm UV lamp at room temperature.
-
The reaction is typically complete within minutes. Monitor the formation of the fluorescent pyrazoline product by HPLC and fluorescence spectroscopy.
-
Purify the modified peptide by reverse-phase HPLC if necessary.
Quantitative Data: Photoinitiated Cycloaddition
| Peptide | Tetrazole | Solvent | Irradiation Time (min) | Yield (%) | Reference |
| Amide-protected peptide 4a | Tetrazole 1a | H₂O/MeCN (4:1) | 10-15 | 68-84 | [18] |
| Thiostrepton | Tetrazole 1b | H₂O | 20 | High | [17] |
Reaction Pathway: Photoinitiated Cycloaddition
Applications in Drug Development and Research
The post-synthesis modification of dehydroalanine residues provides a versatile platform for:
-
Peptide Stapling: Creating cyclic peptides with enhanced stability and cell permeability.[19]
-
Bioconjugation: Attaching imaging agents, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs to peptides and proteins for diagnostic and therapeutic applications.[6]
-
Synthesis of PTM Mimics: Generating homogeneously modified proteins to study the functional roles of post-translational modifications.[20]
-
Development of Novel Biotherapeutics: Engineering proteins and antibodies with improved pharmacokinetic properties and novel functionalities.
These protocols and the associated data provide a foundational resource for researchers to leverage the unique reactivity of dehydroalanine for advanced applications in chemical biology and drug discovery.
References
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of modified proteins via functionalization of dehydroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Direct and chemoselective transformation of cysteine to dehydroalanine on peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chemical generation and modification of peptides containing multiple dehydroalanines - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05469A [pubs.rsc.org]
- 7. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC01085C [pubs.rsc.org]
- 12. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium-Mediated Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Catalytic Modification of Dehydroalanine in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Light-initiated 1,3-dipolar cycloaddition between dehydroalanines and tetrazoles: application to late-stage peptide and protein modifications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. users.ox.ac.uk [users.ox.ac.uk]
Application Notes and Protocols: Fmoc-Dha-OH as a Precursor for Selenocysteine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, is a critical component of various redox-active enzymes, such as glutathione (B108866) peroxidases and thioredoxin reductases.[1][2] Its unique chemical properties, stemming from the lower pKa and higher nucleophilicity of its selenol group compared to the thiol group of cysteine, are central to its biological function.[1][3] The chemical synthesis of selenocysteine-containing peptides, however, presents challenges. A robust and efficient method for incorporating selenocysteine into peptides involves the use of dehydroalanine (B155165) (Dha) as a precursor.[1][4] This approach circumvents issues associated with the direct use of protected selenocysteine derivatives, which can be prone to side reactions like β-elimination to form dehydroalanine during solid-phase peptide synthesis (SPPS).[5][6]
This application note details the use of Nα-Fmoc-protected dehydroalanine (Fmoc-Dha-OH) as a building block in SPPS, followed by a post-synthetic modification to generate the selenocysteine residue. The core of this methodology is the Michael addition of a selenium nucleophile to the electrophilic double bond of the dehydroalanine residue within the peptide sequence.[4] This strategy offers a versatile and efficient route for the site-specific incorporation of selenocysteine into synthetic peptides.
Chemical Transformation Pathway
The overall process involves two key stages: the incorporation of this compound into a peptide sequence via standard solid-phase peptide synthesis, followed by the on-resin or in-solution addition of a protected selenol to the dehydroalanine residue. A common and effective selenium donor is p-methoxybenzyl (pMob) selenol, which is generated in situ from its corresponding diselenide.[4]
Quantitative Data Summary
The conversion of the dehydroalanine residue to the p-methoxybenzyl-protected selenocysteine residue is highly efficient under optimized conditions. The following table summarizes the reported yields for this key transformation step.
| Precursor Peptide | Selenium Donor | Reaction Conditions | Product | Yield (%) | Reference |
| Tripeptide with Dha | p-Methoxybenzyl selenol | MeOH, 50 mM sodium phosphate (B84403) buffer (pH 8) | Tripeptide with Sec(pMob) | 80-90% | [4] |
Experimental Protocols
Protocol 1: Generation of p-Methoxybenzyl Selenol
This protocol describes the in situ generation of the selenium nucleophile, p-methoxybenzyl selenol, from its corresponding diselenide.
Materials:
-
Bis(p-methoxybenzyl) diselenide
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH), degassed
-
Nitrogen (N₂) gas supply
Procedure:
-
Dissolve bis(p-methoxybenzyl) diselenide (2 equivalents) in degassed methanol.
-
Place the solution in an ice bath (0 °C) under a nitrogen atmosphere.
-
Add sodium borohydride (4 equivalents) portion-wise to the solution. An immediate evolution of hydrogen gas will be observed.
-
Stir the reaction mixture for 5 minutes at 0 °C. The resulting solution containing p-methoxybenzyl selenol is ready for immediate use in the subsequent Michael addition reaction.
Protocol 2: Michael Addition of p-Methoxybenzyl Selenol to a Dha-Containing Peptide
This protocol details the conversion of a dehydroalanine residue within a peptide to a protected selenocysteine residue.
Materials:
-
Dha-containing peptide (dissolved in a minimal amount of methanol)
-
In situ generated p-methoxybenzyl selenol solution (from Protocol 1)
-
50 mM Sodium phosphate buffer (pH 8.0)
Procedure:
-
To the Dha-containing peptide solution, add the 50 mM sodium phosphate buffer (pH 8.0).
-
Add the freshly prepared p-methoxybenzyl selenol solution dropwise to the peptide solution with stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).
-
Upon completion, the reaction mixture can be purified using standard chromatographic techniques (e.g., preparative HPLC) to isolate the selenocysteine-containing peptide.
Logical Workflow for Selenocysteine Peptide Synthesis
The synthesis of a selenocysteine-containing peptide using this compound as a precursor follows a logical progression from peptide assembly to final product purification.
Conclusion
The use of this compound as a precursor for the synthesis of selenocysteine-containing peptides offers a highly effective and versatile strategy. The post-synthetic modification of the dehydroalanine residue via Michael addition of a selenium nucleophile is a high-yield reaction that can be performed under mild conditions.[4] This methodology provides researchers and drug development professionals with a reliable tool for the site-specific incorporation of selenocysteine, facilitating the exploration of the structure and function of selenoproteins and the development of novel peptide-based therapeutics.
References
- 1. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selenium in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Peptidomimetics Using Fmoc-Dha-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. These modified peptides often exhibit enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and better receptor selectivity. A versatile and powerful tool in the synthesis of peptidomimetics is N-α-Fmoc-2,3-dehydroalanine (Fmoc-Dha-OH). The electrophilic nature of the dehydroalanine (B155165) (Dha) residue makes it an excellent Michael acceptor, allowing for the site-specific introduction of a wide array of functionalities through conjugate addition reactions. This enables the creation of diverse peptidomimetic libraries, including mimics of post-translational modifications (PTMs) like phosphorylation and lipidation, as well as peptides with novel side chains and cyclizations.
These application notes provide detailed protocols for the solid-phase synthesis of peptidomimetics using this compound, covering the incorporation of the Dha residue, on-resin Michael addition reactions with various nucleophiles, and subsequent cleavage, purification, and characterization of the final products.
Core Principles and Workflow
The synthesis of peptidomimetics using this compound follows a logical workflow rooted in standard solid-phase peptide synthesis (SPPS). The key steps involve the initial assembly of the peptide chain on a solid support, incorporation of the this compound building block, post-synthesis modification of the Dha residue via Michael addition, and finally, cleavage and purification of the target peptidomimetic.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Dehydroalanine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a Dha residue using standard Fmoc-SPPS chemistry.[1][2]
Materials:
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF for 2 minutes.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
This compound Coupling: For the incorporation of dehydroalanine, use this compound and follow the same coupling procedure as for other amino acids. Due to its structure, longer coupling times or double coupling may be necessary to ensure complete reaction.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum.
Protocol 2: On-Resin Michael Addition of Thiols to Dehydroalanine
This protocol describes the modification of the resin-bound Dha-containing peptide with a thiol nucleophile to generate a thioether linkage, a common strategy to create lipidated peptides or mimics of other PTMs.[3][4][5]
Materials:
-
Resin-bound peptide with an N-terminal deprotected Dha residue (from Protocol 1)
-
Thiol of interest (e.g., 1-dodecanethiol (B93513) for lipidation)
-
Base (e.g., DIPEA or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., DMF or a mixture of water and methanol)
Procedure:
-
Resin Swelling: Swell the Dha-containing peptide-resin in the reaction solvent (e.g., DMF) for 30 minutes.
-
Michael Addition Reaction:
-
Prepare a solution of the thiol (5-10 equivalents relative to the resin loading) and the base (e.g., 2-5 equivalents of DIPEA) in the reaction solvent.
-
Add the thiol/base solution to the swollen resin.
-
Agitate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the nucleophilicity of the thiol.[3]
-
-
Monitoring: The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (5 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum. The resin is now ready for cleavage.
Protocol 3: Cleavage, Purification, and Characterization
This protocol details the final steps to obtain the purified peptidomimetic.
Materials:
-
Modified peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[1]
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Cleavage:
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and repeat the ether wash twice.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the peptide by preparative RP-HPLC using a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.[10]
-
Collect fractions and analyze them by analytical RP-HPLC and/or LC-MS to identify those containing the pure product.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptidomimetic as a fluffy white powder.
-
Characterization: Confirm the identity and purity of the final product using high-resolution LC-MS to determine the molecular weight and fragmentation pattern.[8][9]
Quantitative Data Summary
The efficiency of the on-resin Michael addition to dehydroalanine can vary depending on the nucleophile, base, and reaction conditions. Below is a summary of representative yields for different types of peptidomimetic syntheses.
| Peptidomimetic Type | Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Thioether (Lipidation) | 1-Hexadecanethiol | - | DMF | 24 | 91 | [11] |
| Thioether | Thiophenol | DBU | CH2Cl2 | 1 | 95 | |
| Thioether (Glycopeptide mimic) | Tri-O-acetyl-2-acetamido-2-deoxy-1-thio-α-d-galactopyranose | DBU | - | - | High | [12] |
| Azido-peptide | Sodium Azide (from Fmoc-Ser-OH precursor) | - | - | - | 62-75 | [13] |
| Phosphonate mimic | Diethyl phosphite | - | - | - | High | [14] |
Note: Yields can be highly sequence- and substrate-dependent. The data presented are illustrative examples.
Visualizing Reaction Pathways
The Michael addition of a thiol to a Dha-containing peptide on a solid support is a key reaction in this workflow.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. Late-stage lipidation of peptides via aqueous thiol-michael addition to dehydroalanine (Dha) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msvision.com [msvision.com]
- 10. agilent.com [agilent.com]
- 11. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. Michael Addition Reaction between Dehydroalanines and Phosphites Enabled the Introduction of Phosphonates into Oligopeptides. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
common side reactions with Fmoc-Dha-OH in peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Dha-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in peptide synthesis?
A: this compound is the N-α-Fmoc protected form of dehydroalanine (B155165) (Dha), an unsaturated amino acid. It is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a reactive handle into a peptide sequence. The electrophilic nature of the Dha residue allows for post-synthetic modifications, such as the introduction of labels, cross-linkers, or other moieties via Michael addition.[1] This makes it a versatile tool for creating peptide conjugates and peptidomimetics with unique biological activities.
Q2: What is the primary side reaction associated with the use of this compound during Fmoc-SPPS?
A: The most common and significant side reaction is the Michael addition of piperidine (B6355638) to the dehydroalanine residue during the Fmoc deprotection step.[2] Piperidine, the standard base used to remove the Fmoc protecting group, is a nucleophile that can attack the electrophilic double bond of the Dha residue, leading to the formation of a stable 3-(1-piperidinyl)alanine adduct. This side product is often difficult to separate from the desired peptide, reducing the overall yield and purity.
Q3: Can other side reactions occur when using this compound?
A: Yes, other potential side reactions include:
-
Polymerization: Under certain conditions, the reactive dehydroalanine residue can potentially lead to polymerization, especially at high concentrations or during prolonged reaction times.[3][4]
-
Racemization: While the α-carbon of dehydroalanine is sp2 hybridized and thus achiral, racemization can potentially occur at the preceding amino acid residue during the coupling of this compound, a general concern in peptide synthesis.
-
Instability during coupling: The low nucleophilicity of the N-terminal enamine group in deprotected Dha can sometimes hinder efficient peptide coupling to the subsequent amino acid.[3][4]
Troubleshooting Guides
Issue 1: Presence of an unexpected +85 Da adduct in the final peptide.
Problem: Mass spectrometry analysis of the purified peptide shows a significant peak corresponding to the target peptide mass +85 Da.
Cause: This mass increase is characteristic of the addition of one molecule of piperidine to the dehydroalanine residue, forming a 3-(1-piperidinyl)alanine side product.
Solution:
-
Change the Fmoc Deprotection Reagent: The most effective solution is to replace piperidine with a less nucleophilic base for the Fmoc deprotection steps. Recommended alternatives include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that effectively removes the Fmoc group without adding to the Dha residue.[5]
-
Piperazine (B1678402): A less nucleophilic secondary amine that can be used as an alternative to piperidine.[6][7][8] A combination of piperazine and DBU has also been shown to be effective.[6][7]
-
-
Optimize Deprotection Conditions: If using piperidine is unavoidable, minimizing the contact time and concentration can help reduce the extent of the side reaction. However, this may lead to incomplete Fmoc deprotection, resulting in deletion sequences.
Experimental Protocol: Fmoc Deprotection using DBU
-
Reagent Preparation: Prepare a 2% (v/v) solution of DBU in N,N-dimethylformamide (DMF).
-
Deprotection Step:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 2% DBU solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 2% DBU solution for another 5-10 minutes to ensure complete deprotection.
-
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of DBU and the dibenzofulvene-piperidine adduct scavenger (if used).
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Note: As DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc cleavage. It is recommended to add a scavenger, such as piperidine at a low concentration (e.g., 2% piperidine in the DBU solution), or to ensure very thorough washing to prevent DBF from reacting with the newly deprotected N-terminus.
Troubleshooting Workflow: Unexpected Adduct Formation
Caption: Troubleshooting workflow for piperidine adduct formation on Dha.
Issue 2: Low yield of the final peptide and presence of multiple shorter sequences.
Problem: The overall yield of the desired peptide is low, and HPLC or mass spectrometry analysis reveals the presence of deletion sequences.
Cause: This can be due to incomplete Fmoc deprotection or inefficient coupling of the amino acid following the dehydroalanine residue.
Solution:
-
Ensure Complete Deprotection: When using alternative bases like DBU or piperazine, it's crucial to optimize the deprotection time and repetitions to ensure complete removal of the Fmoc group. Perform a Kaiser test after deprotection to confirm the presence of free amines.
-
Optimize Coupling to Dha: The enamine at the N-terminus of a deprotected Dha residue can be less nucleophilic than a standard primary amine.
-
Use a stronger activating agent: Consider using coupling reagents like HATU or HCTU.
-
Increase coupling time and/or temperature: Allow for a longer coupling time or perform the coupling at a slightly elevated temperature (e.g., 50 °C for microwave-assisted synthesis).
-
Double coupling: Perform the coupling step twice to ensure complete acylation of the Dha N-terminus.
-
Experimental Protocol: Double Coupling onto a Dehydroalanine Residue
-
First Coupling:
-
Following Fmoc deprotection and washing, add the activated Fmoc-protected amino acid (3-5 equivalents) to the peptide-resin.
-
Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours at room temperature).
-
Drain the coupling solution and wash the resin with DMF.
-
-
Second Coupling:
-
Prepare a fresh solution of the activated Fmoc-protected amino acid.
-
Add the fresh coupling solution to the same resin and allow it to react for another 1-2 hours.
-
-
Washing and Capping:
-
Drain the coupling solution and thoroughly wash the resin with DMF.
-
It is advisable to perform a capping step with acetic anhydride (B1165640) to block any unreacted amino groups and prevent the formation of deletion sequences in the subsequent steps.
-
Logical Diagram: Optimizing Synthesis of Dha-Containing Peptides
Caption: Optimization workflow for the synthesis of Dha-containing peptides.
Data on Deprotection Reagents and Side Reactions
The following table provides a qualitative and estimated quantitative comparison of common Fmoc deprotection reagents and their propensity to cause Michael addition to dehydroalanine.
| Deprotection Reagent | Concentration | Nucleophilicity | Adduct Formation Potential | Recommended Use with this compound |
| Piperidine | 20% in DMF | High | High | Not Recommended |
| DBU | 2% in DMF | Very Low (Non-nucleophilic) | Very Low | Highly Recommended |
| Piperazine | 10% in NMP/EtOH | Moderate | Low to Moderate | Recommended Alternative |
| Piperazine + DBU | 5% + 2% in DMF | Low | Low | Recommended for difficult sequences [6][7] |
Disclaimer: The quantitative potential for adduct formation is an estimate based on qualitative descriptions in the literature. Actual percentages will vary depending on the specific peptide sequence, reaction conditions, and deprotection time.
References
- 1. New Synthetic Tools for Peptide Medicinal Chemistry | UCI Department of Chemistry [chem.uci.edu]
- 2. 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy | Semantic Scholar [semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
preventing piperidine addition to dehydroalanine during Fmoc deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of piperidine (B6355638) addition to dehydroalanine (B155165) (Dha) residues during Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the addition of piperidine to dehydroalanine?
A1: The addition of piperidine to a dehydroalanine residue is a classic example of a Michael addition reaction. The secondary amine of piperidine acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated carbonyl system of the dehydroalanine residue. This results in the formation of a stable, undesired piperidine-Dha adduct.
Q2: Why is this side reaction a concern during Fmoc deprotection?
A2: Standard Fmoc deprotection is carried out using a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). While effective at removing the Fmoc protecting group, the nucleophilic nature of piperidine makes it reactive towards the electrophilic Dha residue. This side reaction reduces the yield of the desired peptide and introduces a significant impurity that can be difficult to remove during purification.
Q3: What are the primary strategies to prevent piperidine addition to dehydroalanine?
A3: The most effective strategies involve replacing piperidine with alternative, non-nucleophilic or less nucleophilic bases for Fmoc deprotection. The two most common and effective alternatives are:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base that efficiently removes the Fmoc group without adding to the dehydroalanine residue.
-
Piperazine (B1678402): A less nucleophilic cyclic secondary amine that can be used as an alternative to piperidine. It is often used in combination with DBU for faster and more efficient deprotection.
Q4: Are there any drawbacks to using DBU for Fmoc deprotection?
A4: While DBU is highly effective at preventing the Michael addition side reaction, it is a stronger base than piperidine and can increase the risk of other side reactions, such as aspartimide formation, particularly in sequences containing aspartic acid residues.[1] Careful consideration of the peptide sequence is necessary when opting for DBU-based deprotection.
Troubleshooting Guide
Problem: My mass spectrometry analysis shows an unexpected mass addition of +85 Da to my dehydroalanine-containing peptide after Fmoc deprotection with piperidine.
Cause: This mass shift corresponds to the addition of one molecule of piperidine (molar mass ≈ 85.15 g/mol ) to the dehydroalanine residue.
Solution:
-
Confirm the Adduct:
-
Calculate the expected mass of the piperidine-Dha adduct. The mass of the adduct will be the mass of your target peptide plus approximately 85.15 Da.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion with the +85 Da mass shift. Fragmentation should confirm the location of the modification at the dehydroalanine residue.
-
-
Optimize Future Syntheses:
-
Switch to a Non-Nucleophilic Base: The most robust solution is to replace piperidine with a non-nucleophilic base for the Fmoc deprotection steps. A solution of 2% DBU in DMF is a highly effective alternative.
-
Use a Less Nucleophilic Amine: A combination of 5% piperazine and 2% DBU in DMF offers rapid and efficient deprotection with a reduced risk of adduct formation.
-
Modify Deprotection Protocol: If piperidine must be used, minimizing the deprotection time and ensuring thorough washing of the resin after each deprotection step can help to reduce the extent of the side reaction, although this is a less reliable solution.
-
Data Presentation
The following table summarizes a comparison of the performance of different Fmoc deprotection reagents in the synthesis of a model peptide containing a residue susceptible to nucleophilic attack, analogous to dehydroalanine. The data illustrates the significant improvement in yield and reduction of side products when using DBU instead of piperidine.
| Deprotection Reagent | Desired Product Yield (%) | Side Product Formation (%) |
| 20% Piperidine in DMF | 30 | High |
| 2% DBU in DMF | 36 | Not Observed |
Data adapted from a study on thioamide-containing peptides, which are similarly susceptible to side reactions with nucleophilic bases.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection with DBU
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 2% (v/v) DBU in DMF to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of DBU.
Protocol 3: Fmoc Deprotection with Piperazine/DBU
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.
-
Agitate the mixture for 2-3 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents.
Visualizations
Caption: Mechanism of piperidine addition to dehydroalanine.
Caption: Workflow for preventing piperidine-Dha adduct formation.
References
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Dha-OH in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of Fmoc-Dha-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is the N-terminally fluorenylmethyloxycarbonyl (Fmoc) protected form of dehydroalanine (B155165) (Dha). Dha is an unsaturated amino acid that serves as a versatile building block in peptide chemistry. It is incorporated into peptides to introduce conformational constraints, act as a reactive handle for post-translational modifications, or to serve as a precursor for other amino acids.
Q2: What are the main challenges associated with the direct coupling of this compound in SPPS?
The direct coupling of this compound in SPPS presents several challenges. The primary issue is the high reactivity of the α,β-unsaturated double bond, which makes it susceptible to nucleophilic attack, particularly Michael addition reactions.[1][2][3] Additionally, the carboxyl group of dehydroalanine exhibits low reactivity towards activating agents, which can lead to incomplete coupling.[4]
Q3: Are there alternative methods for incorporating dehydroalanine into peptides?
Yes, due to the challenges of direct coupling, indirect methods are commonly employed. These methods typically involve the synthesis of a stable precursor amino acid, which is incorporated into the peptide chain and subsequently converted to dehydroalanine. Common precursors include O-protected serine or threonine derivatives, which undergo β-elimination, or selenocysteine (B57510) derivatives that are converted to Dha via oxidative elimination.[1][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Low reactivity of the this compound carboxyl group. | - Use a more potent coupling reagent such as HATU or HCTU. - Increase the equivalents of this compound and coupling reagents. - Extend the coupling time. - Perform a double coupling. |
| Presence of Piperidine (B6355638) Adducts | Michael addition of piperidine (from the Fmoc deprotection step) to the dehydroalanine double bond.[1] | - Use a milder base for Fmoc deprotection, such as 2% DBU in DMF.[7] - Minimize the time the deprotected N-terminus is exposed to piperidine. - Consider an indirect method for Dha incorporation to avoid exposing the Dha residue to piperidine. |
| Deletion of Dha Residue | Incomplete coupling of this compound. | - Monitor the coupling reaction using a Kaiser test to ensure completion. - If the Kaiser test is positive after the initial coupling, perform a second coupling. - Optimize coupling conditions as described for low coupling efficiency. |
| Formation of Unidentified Byproducts | Side reactions involving the dehydroalanine moiety, such as hydration of the double bond or polymerization. | - Ensure anhydrous conditions during coupling. - Use high-purity solvents and reagents. - Analyze byproducts by mass spectrometry to identify their structures and deduce the side reaction mechanism. |
Experimental Protocols
Protocol 1: Direct Coupling of this compound using HATU
This protocol outlines the direct incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Piperidine, 20% in DMF
-
DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 1-2 minutes.
-
Coupling: Add the activated this compound solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for an additional 1-2 hours or perform a double coupling.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Proceed with the next cycle of the peptide synthesis.
Protocol 2: Indirect Incorporation of Dha via β-Elimination of Serine
This protocol describes the formation of dehydroalanine from a serine residue within the peptide sequence.
Materials:
-
Peptide-resin containing a protected serine residue (e.g., Fmoc-Ser(tBu)-OH)
-
Reagents for standard Fmoc-SPPS
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) solution (1M in THF)
-
DMF, anhydrous
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence including the serine residue using standard Fmoc-SPPS protocols.
-
Side-Chain Deprotection of Serine: After completion of the chain elongation, selectively deprotect the side chain of the serine residue if a labile protecting group was used. For tert-butyl protected serine, this is typically done during the final cleavage from the resin with TFA.
-
β-Elimination: After cleavage and deprotection, dissolve the crude peptide in anhydrous DMF. Add TBAF solution (2-3 equivalents per serine residue) dropwise at 0°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC-MS until the conversion of serine to dehydroalanine is complete.
-
Quenching and Purification: Quench the reaction with a weak acid (e.g., acetic acid). Purify the dehydroalanine-containing peptide by preparative HPLC.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Amino Acids
While specific quantitative data for this compound coupling efficiency is scarce in the literature, the following table provides a general comparison of common coupling reagents used in SPPS, which can guide the selection for this compound coupling.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, low racemization with HOBt. | Slower reaction rates, formation of insoluble DCU byproduct with DCC. |
| HBTU/HATU | Aminium/Uronium Salt | High | Fast and efficient, widely used. HATU is particularly effective for hindered couplings.[8] | Potential for guanidinylation of the N-terminus if used in excess. Higher cost. |
| PyBOP | Phosphonium Salt | High | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium Salt | Very High | Very high reactivity, safer byproducts than benzotriazole-based reagents.[9] | Higher cost. |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09880H [pubs.rsc.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Aggregation of Peptides with Dehydroalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dehydroalanine (B155165) (Dha)-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the aggregation of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What is dehydroalanine (Dha) and why is it used in peptides?
A1: Dehydroalanine is an unsaturated amino acid residue that is not one of the 20 common proteinogenic amino acids.[1] It is incorporated into peptides, often through post-translational modification of serine or cysteine residues, to introduce unique structural and functional properties.[1] The double bond in its side chain makes Dha a reactive electrophile, which can be useful for creating cross-links or for bioconjugation.[1][2]
Q2: Why are peptides containing Dha prone to aggregation?
A2: The aggregation of Dha-containing peptides is influenced by several factors:
-
Electrophilicity: The electrophilic nature of the Dha residue can lead to reactions with nucleophilic side chains of other amino acids, forming covalent cross-links that promote aggregation.[1]
-
Planar Structure: The planar geometry of the Dha residue can favor the formation of β-sheet-like structures, which are known to be involved in amyloid fibril formation.[3][4]
-
Hydrophobicity: The introduction of Dha can increase the overall hydrophobicity of a peptide, leading to reduced solubility in aqueous solutions and a higher tendency to aggregate.[5]
-
Intermolecular Hydrogen Bonding: Peptides with a high propensity for forming intermolecular hydrogen bonds can lead to the formation of gels or other aggregates.
Q3: What are the initial signs of Dha-peptide aggregation in my experiment?
A3: Early indicators of aggregation include:
-
Visual Precipitation: The most obvious sign is the appearance of a visible precipitate or cloudiness in your peptide solution.
-
Gel Formation: The solution may become viscous and form a gel-like substance.
-
Difficulty in Dissolving: The lyophilized peptide powder may be difficult to dissolve in your chosen solvent.[6]
-
Inconsistent Analytical Results: You might observe variability in your experimental results, such as decreased biological activity or inconsistent chromatographic profiles.
Q4: Can the synthesis method of a Dha-peptide influence its aggregation propensity?
A4: Yes, the synthetic route can impact the purity and conformational state of the final peptide, which in turn affects its aggregation behavior. For instance, incomplete reactions or the presence of side products from solid-phase peptide synthesis (SPPS) can act as nucleation points for aggregation.[7][8] The choice of protecting groups and the method of Dha introduction (e.g., from serine, cysteine, or selenocysteine (B57510) precursors) can also influence the final product's characteristics.[7][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of Dha-containing peptides.
Problem 1: My Dha-peptide is insoluble in aqueous buffers.
Cause: High hydrophobicity, charge neutrality at the buffer's pH (isoelectric point), or pre-existing aggregates from lyophilization.
Solutions:
-
pH Adjustment: The solubility of peptides is generally lowest at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide, thereby enhancing its solubility.[10][11]
-
For acidic peptides (net negative charge), try dissolving in a slightly basic buffer (e.g., PBS pH 7.4-8.5).[5]
-
For basic peptides (net positive charge), use a slightly acidic buffer (e.g., acetate (B1210297) buffer pH 4-5).[5]
-
-
Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used to aid dissolution before diluting with the aqueous buffer.[6]
-
Start with a minimal amount of Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) to dissolve the peptide.
-
Slowly add the aqueous buffer to the peptide-organic solvent mixture while vortexing.
-
-
Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be used to disrupt aggregates and solubilize the peptide. These should be used with caution as they can denature the peptide.
Problem 2: My Dha-peptide solution becomes cloudy or forms a precipitate over time.
Cause: The peptide is aggregating out of solution. This can be triggered by factors such as temperature fluctuations, prolonged storage, or interactions with container surfaces.
Solutions:
-
Temperature Control: Aggregation kinetics are often temperature-dependent.[12][13][14] Storing peptide solutions at lower temperatures (e.g., 4°C) can slow down the aggregation process. However, some peptides may have a higher propensity to aggregate at lower temperatures, so the optimal storage temperature should be determined empirically.
-
Use of Additives:
-
Fresh Solutions: Whenever possible, prepare fresh solutions of your Dha-peptide immediately before use to minimize the time for aggregation to occur.
Problem 3: I am observing inconsistent results in my biological assays.
Cause: The presence of soluble oligomers or larger aggregates can interfere with the peptide's biological activity. The active concentration of the monomeric peptide may be lower than expected due to aggregation.
Solutions:
-
Characterize Your Peptide Stock: Before performing biological assays, it is crucial to characterize the aggregation state of your peptide solution.
-
Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size and can be used to quantify the amount of monomer, oligomers, and larger aggregates.[17][18][19]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
-
Disaggregation Protocol: If aggregates are detected, you may need to perform a disaggregation step. A common method is to treat the peptide with a strong acid like trifluoroacetic acid (TFA) followed by lyophilization to remove the acid. This can help to break down pre-formed aggregates.
Data Presentation
Table 1: General Solubility Guidelines for Peptides
| Peptide Characteristic | Recommended Initial Solvent |
| Acidic (Net negative charge) | Basic buffer (e.g., PBS pH > 7.4), 0.1% NH4OH in water[5] |
| Basic (Net positive charge) | Acidic buffer (e.g., Acetate buffer pH < 7), 10-30% Acetic Acid in water[6] |
| Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, ACN, then slow addition of aqueous buffer[6] |
| Prone to Aggregation | 6 M Guanidine Hydrochloride or 8 M Urea[6] |
Experimental Protocols
Protocol 1: Synthesis of an Aggregation-Prone Dehydroalanine-Containing Peptide (Aβ(1-42) analogue)
This protocol describes the solid-phase synthesis of an amyloid-beta (1-42) peptide analogue where a serine residue is replaced with a precursor for Dha, which can be converted to Dha post-synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
Fmoc-Ser(tBu)-OH
-
HBTU/HOBt or HATU as coupling reagents
-
20% piperidine (B6355638) in DMF for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Diethyl ether
-
HPLC purification system
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Perform standard Fmoc-based solid-phase peptide synthesis to assemble the Aβ(1-42) sequence, incorporating Fmoc-Ser(tBu)-OH at the desired position for conversion to Dha.
-
After assembly of the full-length peptide, treat the resin-bound peptide with a solution of Boc2O and a non-nucleophilic base like KHMDS in a suitable solvent to induce β-elimination of the protected serine side chain to form Dha.
-
Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide.
-
Purify the Dha-containing peptide by reverse-phase HPLC.
-
Confirm the mass of the purified peptide by mass spectrometry.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Monitoring Dha-Peptide Aggregation
This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dha-containing peptide stock solution (concentration determined by UV-Vis or amino acid analysis)
-
Black 96-well plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of ThT in PBS (e.g., 20 µM).
-
Prepare the Dha-peptide samples at the desired concentrations in PBS. It is recommended to filter the peptide stock solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
In each well of the 96-well plate, mix the ThT working solution with the peptide sample. Include a control with ThT and PBS only.
-
Incubate the plate at 37°C. The plate can be sealed to prevent evaporation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity against time to monitor the kinetics of fibril formation. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
Protocol 3: Analysis of Dha-Peptide Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates.
Materials:
-
HPLC system with a UV detector
-
Size-exclusion column suitable for the molecular weight range of the peptide and its aggregates (e.g., a column with a pore size of 100-300 Å).
-
Mobile phase: A buffer that minimizes non-specific interactions between the peptide and the column matrix. A common mobile phase is 100-150 mM sodium phosphate (B84403) with 150-300 mM NaCl, pH 6.8-7.4.[17][18][19]
-
Dha-peptide sample dissolved in the mobile phase.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.[18]
-
Inject a known concentration of the Dha-peptide sample.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Larger aggregates will elute first, followed by oligomers, and then the monomeric peptide.
-
Integrate the peak areas to quantify the relative amounts of each species.
-
A calibration curve with molecular weight standards can be used to estimate the size of the aggregates.
Visualizations
Caption: Experimental workflow for synthesis and aggregation analysis of Dha-peptides.
References
- 1. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 2. Phosphine addition to dehydroalanine for peptide modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. escholarship.org [escholarship.org]
- 5. bachem.com [bachem.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Technical Support Center: Stability of Dehydroalanine (Dha) During TFA Cleavage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of the dehydroalanine (B155165) (Dha) residue during trifluoroacetic acid (TFA)-mediated cleavage in solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the TFA cleavage of peptides containing dehydroalanine.
| Issue | Possible Cause | Recommended Solution |
| Observation of unexpected peaks in HPLC/LC-MS with a mass increase corresponding to a scavenger molecule (e.g., +138 Da for EDT, +90 Da for water, +158 for TIS). | The α,β-unsaturated system of the dehydroalanine side chain is susceptible to Michael addition by nucleophilic scavengers present in the cleavage cocktail. Thiol-based scavengers like ethanedithiol (EDT) are particularly reactive. | - Minimize or eliminate thiol-containing scavengers. Consider using a scavenger cocktail with reduced nucleophilicity, such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v). - Reduce cleavage time. Shorter exposure to the cleavage cocktail can minimize the extent of Michael addition. Monitor cleavage completion to avoid incomplete deprotection. - Perform cleavage at a lower temperature. Running the reaction on ice can decrease the rate of side reactions. |
| Presence of a side product with a mass increase of +57 Da. | Alkylation of the dehydroalanine side chain by tert-butyl cations generated from the cleavage of tBu-based protecting groups (e.g., from Ser(tBu), Thr(tBu), Tyr(tBu), Asp(OtBu), Glu(OtBu)). | - Use an efficient carbocation scavenger. Triisopropylsilane (B1312306) (TIS) is highly effective at reducing tert-butyl cations. Ensure a sufficient concentration of TIS in your cleavage cocktail (e.g., 2.5-5%). |
| Broad or multiple peaks for the desired peptide in the chromatogram. | This could indicate a mixture of diastereomers formed from side reactions, or partial modification of the Dha residue. | - Optimize the cleavage cocktail and conditions as described above to minimize side product formation. - Analyze the crude product thoroughly by LC-MS to identify the masses of the impurities and deduce the nature of the side reactions. |
| Low yield of the Dha-containing peptide. | Incomplete cleavage from the resin or significant degradation/modification of the Dha residue. | - Ensure sufficient cleavage time. While minimizing side reactions is important, ensure the peptide is fully cleaved from the resin. A time course experiment (e.g., 1, 2, and 4 hours) can help determine the optimal cleavage time. - Use a well-optimized scavenger cocktail to protect the Dha residue from degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions affecting dehydroalanine during TFA cleavage?
A1: The two main side reactions are:
-
Michael Addition: The electrophilic double bond of the Dha side chain can react with nucleophilic scavengers in the cleavage cocktail. Thiol-based scavengers like ethanedithiol (EDT) are particularly prone to this addition. Water and triisopropylsilane (TIS) can also act as nucleophiles, though generally to a lesser extent.
-
Alkylation: Carbocations generated from the acid-labile protecting groups (e.g., tert-butyl cations) can act as electrophiles and attack the Dha double bond.
Q2: Which scavengers should I use for cleaving a peptide containing dehydroalanine?
A2: The choice of scavenger is critical. To minimize Michael addition, it is advisable to avoid or reduce the concentration of highly nucleophilic scavengers, especially thiols. A commonly recommended "non-malodorous" and less nucleophilic cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) . TIS is an excellent scavenger for the tert-butyl cations that can cause alkylation, and water helps to suppress other side reactions.[1]
Q3: Can I use EDT when cleaving a Dha-containing peptide?
A3: While EDT is a very effective scavenger, it is a potent nucleophile and can readily undergo Michael addition to the dehydroalanine side chain.[2] If your peptide contains other sensitive residues that necessitate the use of a thiol scavenger, it is recommended to use the lowest effective concentration of EDT and to keep the cleavage time to a minimum. A trial cleavage on a small amount of resin is highly recommended to assess the extent of this side reaction.[3]
Q4: How can I monitor the stability of dehydroalanine during TFA cleavage?
A4: The best way to monitor the stability is by analyzing the crude peptide by reverse-phase HPLC and LC-MS after cleavage.[4][5] This will allow you to quantify the desired product and identify any side products by their mass. To optimize conditions, you can perform a series of small-scale cleavages with different scavenger cocktails and reaction times and compare the resulting chromatograms.[3]
Q5: Is the N-terminal protecting group on Dha relevant for its stability during cleavage?
A5: The N-terminal protecting group of the Dha residue itself is removed during peptide synthesis (e.g., Fmoc). However, the overall protection strategy for the peptide (Fmoc vs. Boc) will determine the type of side-chain protecting groups used on other residues and thus the types of reactive species generated during cleavage. In Fmoc-SPPS, the acid-labile side-chain protecting groups (like tBu) are removed simultaneously with cleavage from the resin by TFA, generating carbocations that can react with Dha.[6]
Quantitative Data on Cleavage Cocktail Performance
While specific quantitative data on the stability of dehydroalanine in various cleavage cocktails is not extensively published, the following table provides a qualitative comparison based on the known reactivity of scavengers and their propensity for Michael addition and suppression of alkylation. The data is extrapolated from studies on other sensitive residues and the known chemical properties of Dha.
| Cleavage Cocktail (v/v/v) | Potential for Michael Addition to Dha | Efficiency in Scavenging Carbocations | Recommendation for Dha-containing Peptides |
| TFA/H₂O (95:5) | Low to Moderate | Low | Not recommended due to risk of alkylation. |
| TFA/TIS/H₂O (95:2.5:2.5) | Low | High | Highly Recommended. Provides good protection against alkylation with minimal risk of Michael addition. |
| TFA/EDT/H₂O (95:2.5:2.5) | High | Moderate | Not recommended unless a thiol scavenger is absolutely necessary for other residues. Use with caution and for minimal time. |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | High | High | Not recommended due to the presence of multiple nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for TFA Cleavage of a Dehydroalanine-Containing Peptide
This protocol is optimized to minimize side reactions involving the dehydroalanine residue.
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 50 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water . Prepare the cocktail fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1-2 mL for 50 mg of resin). Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by RP-HPLC and LC-MS to check for purity and the presence of side products.[5]
Protocol 2: Monitoring Dehydroalanine Stability with Different Cleavage Cocktails
-
Aliquot Resin: Divide the Dha-containing peptidyl-resin into several equal aliquots (e.g., 20 mg each).
-
Prepare Cleavage Cocktails: Prepare a series of different cleavage cocktails to be tested (e.g., TFA/TIS/H₂O, TFA/EDT/H₂O, etc.).
-
Parallel Cleavage: Perform the cleavage reaction on each aliquot simultaneously using the different cocktails under identical conditions (time, temperature).
-
Work-up: Isolate and dry each crude peptide sample as described in Protocol 1.
-
Quantitative Analysis: Analyze each crude sample by RP-HPLC. Integrate the peak areas of the desired peptide and any side products to quantify the stability of Dha in each cleavage cocktail. Use LC-MS to identify the masses of the observed side products.
Visualizations
Caption: Workflow for TFA cleavage and analysis of a dehydroalanine-containing peptide.
Caption: Potential side reactions of dehydroalanine during TFA cleavage.
References
- 1. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Coupling of Fmoc-Dha-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for minimizing side reactions when coupling Fmoc-Dha-OH (N-α-Fmoc-dehydroalanine) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
A1: The main challenge in coupling this compound is not racemization, as dehydroalanine (B155165) is an achiral amino acid. Instead, the primary issue is the high reactivity of the α,β-unsaturated double bond in the dehydroalanine side chain. This double bond acts as a Michael acceptor, making it susceptible to nucleophilic attack from various reagents used in SPPS, leading to unwanted side products.
Q2: What are the most common side reactions observed when working with this compound?
A2: The most prevalent side reaction is the Michael addition of nucleophiles to the dehydroalanine double bond. A common culprit is piperidine (B6355638), the base typically used for Fmoc deprotection, which can form a piperidinyl-alanine adduct. Other nucleophiles present in the synthesis, such as scavengers used during cleavage or even the side chains of other amino acids, can also potentially react.
Q3: Which coupling reagents are recommended for this compound?
A3: For coupling this compound, standard coupling reagents can be effective, but the choice of activator and conditions should be made to ensure rapid and efficient coupling to minimize the exposure of the dehydroalanine residue to potentially reactive species. Reagents such as HBTU, HATU, and DIC/Oxyma are commonly used in Fmoc-SPPS and can be suitable for coupling this compound. The key is to optimize the reaction conditions to favor the desired amide bond formation over potential side reactions.
Q4: Can I use standard Fmoc deprotection protocols with Dha-containing peptides?
A4: Standard Fmoc deprotection using 20% piperidine in DMF is generally not recommended for peptides containing dehydroalanine. Piperidine is a nucleophile that can add to the Dha side chain. It is advisable to use a non-nucleophilic base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), typically at a concentration of 2% in DMF.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Mass spectrometry of the crude peptide shows a mass increase of +85 Da on the Dha-containing peptide. | Michael addition of piperidine to the dehydroalanine side chain during Fmoc deprotection. | Switch to a non-nucleophilic base for Fmoc deprotection. A 2% solution of DBU in DMF is a common alternative.[1] Consider adding a scavenger for dibenzofulvene (the byproduct of Fmoc deprotection) to the DBU solution, such as piperidine at a very low concentration (e.g., 0.1 M HOBt in 2% DBU/DMF) if incomplete deprotection is observed. |
| Incomplete coupling of this compound. | Steric hindrance or suboptimal activation. | Increase the coupling time or perform a double coupling. Ensure complete dissolution of this compound and the coupling reagents. Consider using a more potent activating agent like HATU. |
| Multiple unidentified peaks in the HPLC chromatogram of the crude peptide. | A variety of side reactions involving the Dha double bond. | Minimize the exposure of the Dha-containing peptide to nucleophiles throughout the synthesis. Use scavengers cautiously during the final cleavage from the resin, as some common scavengers are nucleophilic. |
| Loss of the dehydroalanine residue during synthesis. | Instability of the Dha residue under certain conditions. | Ensure that the synthesis conditions are not overly harsh. Avoid prolonged exposure to strong acids or bases. |
Quantitative Data on Side Reactions
While specific quantitative data on the direct coupling of this compound is limited in the literature, the following table provides data on the formation of piperidine adducts on related structures, highlighting the importance of the choice of deprotection conditions.
| Peptide/Residue | Deprotection Conditions | Side Product Formation (%) | Reference |
| C-terminal Cys on Wang resin (precursor to Dha) | Prolonged piperidine treatment | Significant β-piperidinylalanine formation | [2] |
| Thioamide-containing peptide | 20% piperidine in DMF | Side product observed (+51 Da) | [1] |
| Thioamide-containing peptide | 2% DBU in DMF | No side product observed | [1] |
Experimental Protocols
Protocol 1: Recommended Coupling of this compound
This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide using HBTU as the coupling agent.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino group of the peptide-resin using 2% DBU in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) and then with DCM (3 x 1 minute).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive after 2 hours, continue the coupling for an additional 1-2 hours or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 minute) and DCM (3 x 1 minute).
-
Capping (Optional): To block any unreacted amino groups, cap the resin with a solution of 5% acetic anhydride (B1165640) and 6% 2,6-lutidine in DMF for 10 minutes.
-
Final Washing: Wash the resin with DMF (3 x 1 minute) and DCM (3 x 1 minute) and dry under vacuum.
Protocol 2: Fmoc Deprotection of Dha-Containing Peptides
This protocol describes the use of a non-nucleophilic base to remove the Fmoc group from a dehydroalanine-containing peptide.
-
Resin Preparation: Swell the Dha-containing peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.
-
Deprotection Reaction: Treat the resin with the 2% DBU solution for 5-10 minutes at room temperature. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 minute) to remove the DBU and the dibenzofulvene-adduct.
-
Proceed to the next coupling step.
Visualizations
Caption: Michael addition of piperidine to a dehydroalanine residue.
Caption: Recommended workflow for coupling this compound in SPPS.
References
Technical Support Center: Synthesis of Multiple Dha-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of peptides containing multiple dehydroalanine (B155165) (Dha) residues.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides with multiple Dha residues, focusing on the two primary methods: post-synthetic modification of cysteine or selenocysteine (B57510) residues.
Method 1: Conversion from Multiple Cysteine Residues
The conversion of multiple cysteine (Cys) residues to Dha is a common strategy, but it is prone to side reactions. The most significant of these is the formation of "stapled" by-products, where a single reagent molecule reacts with two cysteine residues, creating an unwanted cyclic structure.
Question: I am observing a high percentage of a stapled by-product in my LC-MS analysis after attempting to convert two cysteine residues to dehydroalanine using dibromoadipamide. How can I minimize this side reaction?
Answer:
The formation of stapled by-products is a known challenge when using reagents like dibromoadipamide for the conversion of multiple cysteines. To mitigate this, we recommend the following:
-
Reagent Selection: Switch from dibromoadipamide to methyl 2,5-dibromovalerate . This reagent has been shown to significantly reduce the formation of stapled by-products. The lower reactivity of the alkyl bromide in methyl 2,5-dibromovalerate allows for the mono-alkylation of all cysteine residues before the subsequent elimination reaction, thus preventing cross-linking.[1][2]
-
Stoichiometry: Ensure a sufficient excess of the converting reagent is used. For methyl 2,5-dibromovalerate, a ratio of greater than 5:1 (reagent to peptide) has been shown to minimize stapling.[1]
-
Solvent System: The choice of solvent can have a significant impact on the reaction's outcome. A mixture of DMSO/H₂O has been reported to prevent stapling even at lower reagent-to-peptide ratios.[1] Acetonitrile (B52724) is also a compatible solvent for methyl 2,5-dibromovalerate.[1]
Question: After converting three cysteine residues to Dha, I am having difficulty purifying the final peptide. What could be the issue?
Answer:
Peptides containing multiple Dha residues, especially consecutive ones, can be prone to aggregation due to the planar conformation of the Dha residues. This can make purification by HPLC challenging.[3] Consider the following troubleshooting steps:
-
Solubility: During purification, use organic solvents with additives that can disrupt aggregation, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), in the mobile phase.
-
Temperature: In some cases, performing the purification at a slightly elevated temperature can help to reduce aggregation.
-
Alternative Chromatography: If reverse-phase HPLC is not effective, consider other purification techniques such as size-exclusion chromatography (SEC) if the peptide is large enough, or ion-exchange chromatography if the peptide has a net charge.
Question: I am concerned about stereochemical scrambling at the α-carbon during the conversion of cysteine to Dha. How can I assess this?
Answer:
The addition of a thiol to Dha can lead to the scrambling of stereochemistry at the alpha-carbon, potentially forming D-cysteine derivatives.[1][4] To assess this:
-
Chiral Chromatography: The most direct way to analyze the stereochemical purity is to use a chiral chromatography column to separate the diastereomers.
-
Enzymatic Digestion: Digest the peptide with a stereospecific protease. The presence of D-amino acids can inhibit cleavage at specific sites, and the resulting fragments can be analyzed by mass spectrometry to infer the location of the epimerization.
Method 2: Conversion from Multiple Selenocysteine Residues
The incorporation of selenocysteine (Sec) followed by oxidative elimination is another robust method for generating Dha residues. However, challenges can arise during both the solid-phase synthesis and the final oxidation step.
Question: During the solid-phase synthesis of a peptide with two Fmoc-Sec(Trt)-OH residues, I am observing low coupling efficiency and the formation of deletion sequences.
Answer:
The incorporation of Fmoc-selenocysteine derivatives can be challenging. Here are some strategies to improve the synthesis:
-
Coupling Reagents: Use a more potent coupling reagent combination, such as DIC/HOAt, which has been shown to be effective for coupling Fmoc-Sec derivatives.[5][6]
-
Extended Coupling Times: Increase the coupling time to 2 hours to ensure the reaction goes to completion.[5][6]
-
Double Coupling: For particularly difficult couplings, performing a second coupling step with fresh reagents can improve the yield of the desired full-length peptide.
-
Deprotection Conditions: Minimize the piperidine (B6355638) treatment time for Fmoc deprotection to what is necessary for complete removal, as prolonged exposure to basic conditions can promote side reactions.[7]
Question: After TFA cleavage of my peptide containing two selenocysteine residues, my mass spectrometry analysis shows unexpected side products. What are they and how can I avoid them?
Answer:
During TFA cleavage and subsequent handling, peptides containing selenocysteine can be susceptible to side reactions. Two commonly observed side products are:
-
dHA (dehydroalanine) adducts: Premature elimination of the selenol group can lead to the formation of Dha, which can then react with scavengers or other nucleophiles present in the cleavage cocktail.
-
Se-OAc conjugates: Acetylation of the selenol group can occur.
To minimize these side products, ensure that the cleavage and work-up are performed under strictly anaerobic conditions and that the peptide is handled quickly.[5][6]
Question: I am having trouble achieving complete oxidation of my di-selenocysteine peptide to the di-Dha peptide. What are the optimal conditions?
Answer:
Incomplete oxidation can be a problem, especially with multiple selenocysteine residues. Here are some factors to consider for the oxidative elimination step:
-
Oxidizing Agent: Both hydrogen peroxide (H₂O₂) and sodium periodate (B1199274) (NaIO₄) can be used for the chemoselective oxidation of the phenylselenocysteine (B1259780) side chain to Dha.[8][9]
-
Reaction Time and Temperature: The oxidation is typically fast, but monitoring the reaction by LC-MS is crucial to determine the optimal reaction time.
-
pH: The pH of the reaction mixture can influence the rate of elimination. Optimization may be required for your specific peptide sequence.
-
Side Reactions: Be aware that harsh oxidation conditions can lead to the unwanted oxidation of other susceptible amino acids, such as methionine.[10]
FAQs
Q1: Why can't I directly incorporate Dha amino acids during solid-phase peptide synthesis?
A1: Direct incorporation of Dha is generally avoided because the N-terminal enamine group of a Dha residue has low nucleophilicity, which leads to inefficient peptide coupling. Additionally, Dha residues can be unstable under standard SPPS conditions.[3] Therefore, a post-synthetic modification approach using a precursor amino acid is the preferred method.
Q2: What is the main advantage of using the selenocysteine method over the cysteine method?
A2: The primary advantage of the selenocysteine method is that it avoids the "stapling" side reaction that can be a significant issue when converting multiple cysteine residues in close proximity. The oxidative elimination of selenocysteine is a more specific reaction for generating Dha.
Q3: Can I use the cysteine-to-Dha conversion method for peptides that also contain methionine?
A3: Yes, but with caution. Some reagents used for the conversion of cysteine, particularly those involving oxidation steps, can also oxidize methionine to methionine sulfoxide. However, methods like the use of methyl 2,5-dibromovalerate are generally compatible with methionine-containing peptides as they do not involve harsh oxidizing conditions.
Q4: How can I confirm the successful formation of multiple Dha residues in my peptide?
A4: Mass spectrometry is the primary tool for confirming the formation of Dha residues. Each conversion of a Cys to a Dha will result in a mass decrease of 34 Da (loss of H₂S). Each conversion of a Sec to a Dha will result in a mass decrease of 81 Da (loss of SeH₂). The disappearance of the starting material and the appearance of a new peak with the expected mass in the LC-MS chromatogram are strong indicators of a successful reaction. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modifications.[11]
Q5: Are there any challenges associated with the synthesis of peptides with long, repeating sequences of Dha?
A5: Yes, the synthesis of long poly(dehydroalanine) sequences is very challenging. A dominant side reaction is radical addition polymerization across the alkene bonds of the Dha residues, which leads to a loss of the desired unsaturation.[3]
Data Presentation
Table 1: Comparison of Reagents for the Conversion of a Di-Cysteine Peptide to a Di-Dha Peptide
| Reagent | Reagent:Peptide Ratio | Solvent System | Stapled By-product (%) | Reference |
| Dibromoadipamide | 2:1 | H₂O/DMF | ~45 | [4] |
| Dibromoadipamide | 5:1 | H₂O/DMF | ~25 | [4] |
| Dibromoadipamide | 10:1 | H₂O/DMF | ~15 | [4] |
| Methyl 2,5-dibromovalerate | 2:1 | H₂O/DMF | ~5 | [4] |
| Methyl 2,5-dibromovalerate | >5:1 | H₂O/DMF | ~0 | [1][4] |
| Methyl 2,5-dibromovalerate | Any ratio | H₂O/DMSO | ~0 | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for the Conversion of Multiple Cysteine Residues to Dehydroalanine using Methyl 2,5-dibromovalerate
This protocol is adapted from Morrison et al., Chem. Commun., 2015, 51, 13470-13473.[1]
-
Peptide Preparation: The cysteine-containing peptide is synthesized using standard solid-phase peptide synthesis protocols and purified by HPLC.
-
Reaction Setup:
-
Dissolve the purified peptide in a 1:1 mixture of DMSO and water.
-
Prepare a stock solution of methyl 2,5-dibromovalerate in DMSO.
-
Prepare a stock solution of a suitable base, such as potassium carbonate (K₂CO₃), in water.
-
-
Conversion Reaction:
-
To the peptide solution, add the base to adjust the pH to ~8-9.
-
Add the desired molar excess of the methyl 2,5-dibromovalerate solution (typically >5 equivalents per cysteine residue).
-
Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by acidifying with an appropriate acid (e.g., formic acid or acetic acid).
-
Purify the Dha-containing peptide by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: General Procedure for the Synthesis of a Di-Dha Peptide via the Selenocysteine Method
This protocol is based on the general principles outlined in the literature for Fmoc-based SPPS of selenocysteine-containing peptides.[5][6][8][9]
-
Solid-Phase Peptide Synthesis:
-
Synthesize the peptide on a suitable resin using standard Fmoc-SPPS chemistry.
-
For the incorporation of selenocysteine, use Fmoc-Se-(phenyl)selenocysteine (Fmoc-Sec(Ph)-OH) or another suitably protected derivative.
-
Use a coupling cocktail of DIC/HOAt in DMF for the selenocysteine residues and allow for a 2-hour coupling time.
-
For all other amino acids, standard coupling reagents (e.g., HBTU/DIEA) can be used.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water) and lyophilize.
-
-
Purification of the Selenocysteine-Containing Peptide:
-
Purify the crude peptide by reverse-phase HPLC to obtain the pure selenocysteine-containing peptide.
-
-
Oxidative Elimination:
-
Dissolve the purified peptide in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add a solution of the oxidizing agent (e.g., sodium periodate or hydrogen peroxide) to the peptide solution.
-
Monitor the reaction by LC-MS. The reaction is typically complete within a few minutes to an hour.
-
-
Final Purification:
-
Once the oxidation is complete, purify the final Dha-containing peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to yield the final product.
-
Visualizations
Caption: Workflow for the synthesis of multiple Dha-containing peptides from cysteine precursors.
Caption: Workflow for the synthesis of multiple Dha-containing peptides from selenocysteine precursors.
References
- 1. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Dha-OH lactamization side reaction during coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Dha-OH in solid-phase peptide synthesis (SPPS), with a specific focus on the lactamization side reaction that can occur during the coupling step.
Frequently Asked Questions (FAQs)
Q1: What is the this compound lactamization side reaction?
A1: During the activation of the carboxylic acid of this compound for peptide bond formation, a competing intramolecular reaction can occur. The deprotonated nitrogen of the Fmoc-protected amine can act as a nucleophile, attacking the activated carboxyl group. This results in the formation of a stable, five-membered lactam, also known as an azlactone. This side product is inactive for further coupling, leading to truncated peptide sequences and reduced overall yield of the target peptide.
Q2: What is the proposed mechanism for this side reaction?
A2: The lactamization of this compound is an intramolecular cyclization. The process is initiated by the activation of the C-terminal carboxyl group. The presence of a base, either from the coupling additives or the reaction conditions, can facilitate the deprotonation of the Fmoc-protected amine, which then attacks the activated carboxyl, leading to the formation of the five-membered lactam ring.
Q3: Which factors influence the extent of lactamization?
A3: Several factors can influence the rate and extent of this compound lactamization:
-
Coupling Reagents and Additives: The choice of coupling reagent and any accompanying additives plays a crucial role. Reagents that lead to highly activated esters or require strong bases can accelerate lactam formation.
-
Base Concentration: The presence and concentration of a base, such as N,N-diisopropylethylamine (DIPEA), can promote the deprotonation of the Fmoc-protected amine, increasing the likelihood of intramolecular cyclization.
-
Pre-activation Time: Longer pre-activation times of the this compound before addition to the resin-bound peptide can lead to a higher percentage of lactam formation.
-
Temperature: Elevated temperatures can increase the rate of both the desired coupling reaction and the undesired lactamization.
-
Solvent: The polarity of the solvent can influence the reaction rates. While common solvents like DMF and NMP are standard, their properties can affect the prevalence of side reactions.
Q4: How can I detect the formation of the this compound lactam?
A4: The lactam side product can be detected and quantified using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing the purity of the crude peptide. The lactam side product will typically appear as a distinct peak with a different retention time from the desired peptide.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the mass of the truncated peptide and confirm the presence of the lactam. The lactam formation results in a mass loss corresponding to the elimination of a water molecule from the this compound residue that failed to couple.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic steps to mitigate the lactamization side reaction.
Problem: Low coupling efficiency and presence of a major impurity peak in HPLC.
Possible Cause: Significant formation of the this compound lactam side product, leading to chain termination.
Troubleshooting Steps:
-
Optimize Coupling Reagent and Conditions: The choice of coupling reagent is critical. Reagents that promote rapid coupling with minimal pre-activation are preferred.
-
Recommendation: Switch to a coupling reagent known for lower side reaction propensity. Carbodiimides like DIC in the presence of an additive like OxymaPure are often a good choice as they do not require an additional base for activation. Phosphonium and aminium/uronium salts can be very efficient but may require careful optimization of base and pre-activation time.
-
-
Minimize Pre-activation Time: If using a coupling reagent that requires pre-activation, keep this time to a minimum.
-
Action: Perform a time-course experiment to determine the optimal pre-activation time that balances efficient coupling with minimal lactam formation.
-
-
Control Stoichiometry and Base:
-
Action: Use the minimum necessary amount of base, or if possible, use a coupling method that does not require an external base. Consider using a weaker base, such as 2,4,6-collidine, in place of DIPEA.
-
-
Lower the Reaction Temperature:
-
Action: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of the intramolecular cyclization.
-
Data Presentation
The following table provides a representative comparison of common coupling reagents and their general performance in minimizing side reactions like lactamization, based on their known reactivity profiles. Note: Specific quantitative data for this compound lactamization is not widely available in the literature; this table is illustrative based on performance with other sensitive amino acids.
| Coupling Reagent Class | Example Reagents | Typical Coupling Time | Relative Lactamization Risk | Key Considerations |
| Carbodiimides | DIC/OxymaPure, DIC/HOBt | 30 - 120 min | Low to Medium | No external base needed for activation, which can reduce lactam formation. Slower reaction rates compared to onium salts. |
| Phosphonium Salts | PyBOP, PyAOP | 15 - 60 min | Medium to High | Requires a tertiary base (e.g., DIPEA), which can promote lactamization. Pre-activation time should be minimized. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | 5 - 30 min | Medium to High | Highly efficient and fast. Also requires a base. Risk of guanidinylation of the N-terminus if not used correctly (pre-activation is recommended). |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound using DIC/OxymaPure
This protocol is designed to minimize the lactamization side reaction by avoiding the use of an external base during the activation step.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Analytical Method for Detecting Lactamization
-
Sample Preparation: After coupling this compound, take a small sample of the resin beads and dry them.
-
Cleavage: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitation and Reconstitution: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile/water with 0.1% TFA).
-
RP-HPLC Analysis:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 220 nm and 280 nm.
-
-
Mass Spectrometry Analysis: Analyze the collected peaks by ESI-MS or MALDI-TOF MS to confirm the masses of the desired product and any side products. The lactam side product will result in a truncated peptide.
Visualizations
Caption: Reaction pathways for activated this compound.
Caption: Troubleshooting workflow for this compound coupling.
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) of Serine/Cysteine-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with beta-elimination of serine and cysteine residues during solid-phase peptide synthesis (SPPS). It also covers the use of Fmoc-Dha-OH as an alternative strategy.
Frequently Asked Questions (FAQs)
Q1: What is beta-elimination in the context of serine and cysteine residues in SPPS?
A1: Beta-elimination is a common side reaction that occurs during the Fmoc-deprotection step of solid-phase peptide synthesis, particularly with serine (Ser) and cysteine (Cys) residues.[1] The process is initiated by the abstraction of the alpha-proton of the amino acid by the base (commonly piperidine) used for Fmoc group removal. This leads to the formation of a dehydroalanine (B155165) (Dha) intermediate from serine or a dehydroaminobutyric acid analog from cysteine.[1] This reactive intermediate can then undergo nucleophilic attack by piperidine (B6355638), resulting in the formation of a piperidinyl-alanine adduct, which is a common impurity in the final peptide product.[2]
Q2: What are the primary factors that promote beta-elimination?
A2: Several factors can increase the likelihood and extent of beta-elimination:
-
Base exposure: Prolonged or repeated exposure to the basic conditions of Fmoc deprotection, especially with piperidine, is a primary driver.[2]
-
Amino acid identity: Serine and cysteine are particularly susceptible due to the presence of a good leaving group on the beta-carbon (hydroxyl for serine, and a protected thiol for cysteine).[3]
-
Resin type: The choice of resin can influence the rate of beta-elimination. For C-terminal cysteine residues, anchoring to a Wang-type resin can be particularly problematic.[4]
-
Microwave irradiation: The use of microwave energy to accelerate synthesis can enhance the rate of beta-elimination.[5]
-
Protecting groups: The type of side-chain protecting group on serine and cysteine can influence the susceptibility to beta-elimination.
Q3: What is this compound and how is it used as an alternative?
A3: this compound is the Fmoc-protected form of dehydroalanine. Instead of introducing a serine or cysteine residue and risking beta-elimination, this compound allows for the direct incorporation of the dehydroalanine moiety into the peptide sequence during SPPS.[6] This approach bypasses the beta-elimination side reaction entirely. Dehydroalanine itself is a valuable residue as it can serve as a synthetic handle for post-translational modifications.[7]
Q4: What are the advantages of using this compound over traditional methods for introducing dehydroalanine?
A4: The primary advantage of using this compound is the direct and controlled incorporation of dehydroalanine, thus avoiding the unpredictable nature and byproduct formation associated with in-situ beta-elimination of serine or cysteine.[6] This can lead to a cleaner crude product and higher overall yield of the desired dehydroalanine-containing peptide.
Q5: Are there any challenges associated with using this compound?
A5: While advantageous, using this compound can present its own challenges. The double bond in dehydroalanine makes it an electrophile, which can be susceptible to nucleophilic attack during subsequent synthesis steps.[8] Careful selection of coupling reagents and conditions is necessary to avoid unwanted side reactions.
Troubleshooting Guides
Issue 1: Presence of a +83 Da adduct in the mass spectrum of a serine/cysteine-containing peptide.
-
Possible Cause: This mass shift is characteristic of the addition of piperidine to the dehydroalanine intermediate formed via beta-elimination.
-
Troubleshooting Steps:
-
Reduce piperidine exposure: Decrease the time for the Fmoc-deprotection step. Two shorter treatments (e.g., 2 and 8 minutes) are often more effective and cause fewer side reactions than one long treatment.
-
Use a different base: Consider replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger for the dibenzofulvene byproduct.[9] However, be aware that DBU can also promote aspartimide formation.[9]
-
Change the resin: For C-terminal cysteine-containing peptides, using a 2-chlorotrityl chloride resin instead of a Wang resin is recommended to minimize beta-elimination.[4]
-
Optimize protecting groups: For cysteine, using a more sterically hindered protecting group like trityl (Trt) can reduce beta-elimination compared to more electron-withdrawing groups.[2]
-
Issue 2: Low yield of the target peptide and multiple peaks in the HPLC chromatogram.
-
Possible Cause: Incomplete Fmoc deprotection due to peptide aggregation, which can be exacerbated by beta-elimination and subsequent side reactions.
-
Troubleshooting Steps:
-
Incorporate pseudoprolines: At Ser or Thr residues preceding the problematic residue, the introduction of pseudoproline dipeptides can disrupt secondary structure formation and improve solvation of the peptide chain.
-
Use a different solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for some "difficult" sequences, improving solvation and reducing aggregation.
-
Employ chaotropic agents: The addition of a small percentage of a chaotropic agent like guanidinium (B1211019) chloride to the deprotection solution can help to disrupt aggregates.
-
Consider Fmoc-Ser(Trt)-OH: For sequences prone to aggregation, especially those with multiple serine residues, the bulky trityl protecting group on serine can disrupt interchain hydrogen bonding more effectively than the t-butyl group.[10]
-
Data Presentation
Table 1: Comparison of Side Product Formation with Different Cysteine Protecting Groups
| Protecting Group | Racemization (%) during DIPCDI/Oxyma Pure coupling | Reference |
| Trityl (Trt) | 3.3 | |
| Diphenylmethyl (Dpm) | 6.8 | |
| Tetrahydropyranyl (Thp) | 0.74 |
Table 2: Influence of Deprotection Conditions on Aspartimide Formation
| Deprotection Reagent | Aspartimide-related impurities (%) after 6+6h treatment | Reference |
| 20% Piperidine in DMF | 44 | [2] |
| 20% Piperidine in DMF + 1M Oxyma Pure | 15 | [2] |
Experimental Protocols
Protocol 1: Minimizing Beta-Elimination of Serine/Cysteine during SPPS
-
Resin Selection: For C-terminal cysteine peptides, utilize a 2-chlorotrityl chloride resin. For internal residues, a standard Wang or Rink amide resin can be used, but be mindful of the potential for beta-elimination.
-
Amino Acid Protection: Use Fmoc-Ser(tBu)-OH or Fmoc-Cys(Trt)-OH. For particularly problematic sequences, consider Fmoc-Cys(Thp)-OH.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF.
-
Perform two deprotection steps: the first for 2 minutes and the second for 8 minutes.
-
After each treatment, thoroughly wash the resin with DMF (3 x 1 min).
-
For highly sensitive sequences, consider using 2% DBU and 2% piperidine in DMF.
-
-
Coupling:
-
Use a standard coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Ensure a sufficient excess of the activated amino acid (typically 3-5 equivalents).
-
Monitor coupling completion using a colorimetric test (e.g., Kaiser test).
-
-
Cleavage and Deprotection:
-
Use a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
For peptides containing multiple Trp, Cys, or Met residues, a more robust scavenger cocktail may be necessary.
-
Protocol 2: Solid-Phase Synthesis using this compound
-
Resin Selection and Preparation: Choose a resin appropriate for the desired C-terminus (e.g., Rink Amide for a C-terminal amide). Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection (of the preceding amino acid): Follow the standard Fmoc deprotection protocol as described in Protocol 1.
-
This compound Coupling:
-
Dissolve this compound (1.5 to 2 equivalents) and a coupling reagent such as HBTU (1.5 equivalents) and HOBt (1.5 equivalents) in DMF.
-
Add DIEA (3 equivalents) to the solution to activate the this compound.
-
Add the activated this compound solution to the deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion. Note that the Kaiser test will not work for the N-terminal Dha residue.
-
-
Subsequent Amino Acid Couplings: Continue the peptide chain elongation using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
Visualizations
Caption: Beta-elimination pathway of Serine/Cysteine during Fmoc-SPPS.
Caption: Comparison of SPPS workflows: Standard vs. This compound approach.
Caption: Troubleshooting decision tree for piperidinyl-alanine adduct formation.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Dha-OH and In Situ Dehydroalanine Generation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of dehydroalanine (B155165) (Dha), an unsaturated amino acid, into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. Its unique Michael acceptor reactivity allows for post-synthetic modifications, enabling the creation of peptide conjugates and complex cyclic structures. Researchers have two primary avenues for introducing Dha into a peptide sequence: the direct incorporation of pre-synthesized Fmoc-Dha-OH during solid-phase peptide synthesis (SPPS), or the in situ generation of Dha from a precursor amino acid already within the peptide chain. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: this compound vs. In Situ Generation
| Feature | This compound (Direct Incorporation) | In Situ Generation of Dehydroalanine |
| General Principle | Direct coupling of the unsaturated amino acid during SPPS. | Post-synthetic conversion of a precursor amino acid (e.g., Cys, Ser, Sec) to Dha. |
| Reaction Efficiency & Yield | Can be lower due to the electrophilic nature of Dha, which can lead to side reactions and incomplete coupling. Yields are highly sequence-dependent. | Generally high conversion rates from the precursor to Dha under optimized conditions. |
| Purity | Crude peptides may contain side products arising from Michael addition of the growing peptide chain or other nucleophiles to the Dha residue. | Purity is often higher as the reactive Dha moiety is generated at a late stage, minimizing exposure to nucleophiles present during SPPS. |
| Cost-Effectiveness | This compound is a specialty amino acid and can be expensive. | Precursor amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH) are standard reagents. Additional reagents are required for the conversion step, but the overall cost may be lower. |
| Scalability | Can be challenging to scale up due to the potential for side reactions and purification difficulties. | Generally more amenable to scale-up as the critical conversion step is performed on the fully assembled peptide. |
| Common Side Reactions | Piperidine addition to the Dha residue during Fmoc deprotection, premature cyclization, and oligomerization. | Incomplete conversion of the precursor, over-oxidation of other residues (e.g., Met, Trp) during oxidative elimination methods. |
Logical Workflow: Two Paths to Dehydroalanine Peptides
The choice between direct incorporation and in situ generation represents a fundamental fork in the synthetic strategy for dehydroalanine-containing peptides. The following diagram illustrates these two divergent pathways.
A Strategic Guide to Synthesizing Dehydroalanine-Containing Peptides: A Comparative Analysis of Fmoc- and Boc-Based Methodologies
For researchers, scientists, and drug development professionals, the incorporation of dehydroalanine (B155165) (Dha) into peptides offers a versatile tool for creating novel therapeutics, probes, and biomaterials. This guide provides a comprehensive comparison of the prevailing strategies for synthesizing Dha-containing peptides, focusing on the advantages and disadvantages of employing Fmoc (9-fluorenylmethoxycarbonyl) versus Boc (tert-butoxycarbonyl) protection for the precursor peptide.
Dehydroalanine, with its electrophilic double bond, serves as a key residue for post-translational modifications, cyclization, and the introduction of various functionalities. However, the direct incorporation of a protected Dha monomer (Fmoc-Dha-OH or Boc-Dha-OH) into a growing peptide chain during solid-phase peptide synthesis (SPPS) is often eschewed. This is primarily due to the inherent instability and reduced nucleophilicity of the N-terminal enamine of Dha, which can lead to inefficient coupling and undesirable side reactions.
The more robust and widely adopted approach involves the in situ generation of the Dha residue from a stable precursor amino acid, such as serine, cysteine, or a selenocysteine (B57510) derivative, after its incorporation into the peptide backbone. Consequently, the choice between an Fmoc- or Boc-based strategy for the synthesis of this precursor peptide becomes the critical determinant of the overall efficiency, purity, and yield of the final Dha-containing product.
Comparative Overview of Fmoc and Boc Strategies for Precursor Peptide Synthesis
The selection of the Nα-protecting group for the synthesis of the Dha precursor peptide dictates the entire synthetic workflow, including deprotection conditions, side-chain protection schemes, and final cleavage from the resin.
| Feature | Fmoc-Based Strategy for Precursor Peptide | Boc-Based Strategy for Precursor Peptide |
| Nα-Deprotection | Mild basic conditions (e.g., 20% piperidine (B6355638) in DMF) | Strong acidic conditions (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile groups (e.g., tBu, Trt, Boc) | Groups stable to TFA, cleaved by strong acid (e.g., Bzl, Tos) |
| Final Cleavage | Mild acidic conditions (e.g., TFA cocktail) | Harsh, strong acid (e.g., liquid HF or TFMSA) |
| Orthogonality | High degree of orthogonality between Nα- and side-chain deprotection.[1] | Limited orthogonality; repetitive acid treatment can lead to partial side-chain deprotection.[1] |
| Compatibility with PTMs | Highly compatible with sensitive post-translational modifications (e.g., glycosylation, phosphorylation).[1] | Less compatible due to harsh acidic conditions. |
| Potential Side Reactions | Aspartimide formation, piperidine adducts with electrophilic residues. | Acid-catalyzed side reactions, degradation of sensitive residues (e.g., Trp). |
| Automation & Monitoring | Easily automated; Fmoc deprotection can be monitored by UV spectroscopy.[] | Automation is possible but requires specialized equipment for handling strong acids. |
| Cost | Fmoc-amino acids are generally more expensive.[] | Boc-amino acids are typically less expensive.[] |
Advantages of the Fmoc-Based Strategy for Dha-Containing Peptide Synthesis
The Fmoc strategy is predominantly favored for the synthesis of precursor peptides destined for conversion to Dha-containing peptides. The mild reaction conditions and high degree of orthogonality offer significant advantages, particularly when dealing with the sensitive nature of the Dha residue and its precursors.
-
Milder Deprotection Conditions: The use of a weak base like piperidine for Fmoc group removal avoids the repetitive use of strong acids, which can degrade sensitive amino acids and promote side reactions.[1][] This is particularly beneficial when synthesizing longer or more complex precursor peptides.
-
True Orthogonality: The acid-labile side-chain protecting groups used in Fmoc chemistry are completely stable to the basic conditions used for Nα-deprotection. This prevents the premature cleavage of side-chain protecting groups, ensuring the integrity of the peptide throughout the synthesis.[1]
-
Compatibility with Dha Precursors: The mild conditions of Fmoc-SPPS are highly compatible with the most common Dha precursors, such as Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Sec(Ph)-OH.
-
Post-Synthesis Modification: The final Dha-containing peptide, cleaved from the resin under mild acidic conditions, is often cleaner and more amenable to subsequent conjugation or modification reactions at the Dha residue.
Considerations and Potential Drawbacks of the Fmoc-Strategy
While advantageous, the Fmoc strategy is not without its challenges. The basic deprotection conditions can lead to specific side reactions, especially in sequences containing Dha or its precursors.
-
Piperidine Adduct Formation: The Dha double bond is an electrophile and can react with the piperidine used for Fmoc deprotection, leading to the formation of a piperidinyl-alanine adduct. This is a known side reaction for peptides containing C-terminal cysteine, which can be converted to Dha.
-
Aspartimide Formation: Sequences containing aspartic acid are prone to aspartimide formation under basic conditions, which can lead to a mixture of byproducts.
Advantages of the Boc-Based Strategy for Dha-Containing Peptide Synthesis
Despite the prevalence of the Fmoc approach, the Boc strategy can be advantageous in specific scenarios.
-
Reduced Aggregation: For hydrophobic sequences that are prone to aggregation during SPPS, the protonated state of the N-terminus after Boc deprotection can improve solvation and reduce inter-chain hydrogen bonding.
-
Established Protocols: Boc chemistry is a well-established methodology with a long history of successful application in peptide synthesis.
Considerations and Potential Drawbacks of the Boc-Strategy
The primary disadvantages of the Boc strategy for synthesizing Dha precursor peptides are the harsh acidic conditions required.
-
Harsh Deprotection and Cleavage: The repetitive use of TFA for Boc deprotection and the requirement for very strong acids like HF for final cleavage can lead to a variety of side reactions, including the degradation of sensitive amino acids and the modification of the Dha precursor itself.
-
Limited Orthogonality: The repeated acid exposure can lead to the gradual loss of some side-chain protecting groups, resulting in a less pure crude product.
Experimental Protocols
The following protocols outline the general steps for the synthesis of a Dha-containing peptide via the in situ generation from a serine precursor, highlighting the differences between the Fmoc and Boc strategies.
Protocol 1: Fmoc-Based Synthesis of a Dha-Containing Peptide
-
Precursor Peptide Synthesis (Fmoc-SPPS):
-
Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Perform standard Fmoc-SPPS cycles for each amino acid, including the Fmoc-Ser(tBu)-OH precursor.
-
Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid using a suitable activating agent (e.g., HBTU/DIEA in DMF).
-
Washing: Wash the resin with DMF.
-
-
-
On-Resin Dehydration of Serine to Dehydroalanine:
-
After complete assembly of the precursor peptide, treat the resin-bound peptide with a dehydrating agent such as disuccinimidyl carbonate (DSC) and a non-nucleophilic base like collidine in an appropriate solvent.
-
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude Dha-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Boc-Based Synthesis of a Dha-Containing Peptide
-
Precursor Peptide Synthesis (Boc-SPPS):
-
Swell a suitable resin (e.g., MBHA resin) in dichloromethane (B109758) (DCM).
-
Perform standard Boc-SPPS cycles for each amino acid, including the Boc-Ser(Bzl)-OH precursor.
-
Deprotection: Treat the resin with 50% TFA in DCM.
-
Washing: Wash the resin with DCM and neutralize with a base (e.g., 10% DIEA in DMF).
-
Coupling: Couple the next Boc-amino acid using a suitable activating agent (e.g., HBTU/DIEA in DMF).
-
Washing: Wash the resin with DMF and DCM.
-
-
-
Dehydration and Cleavage:
-
Due to the harshness of the final cleavage step, on-resin dehydration is less common. Dehydration is typically performed after cleavage.
-
Cleave the precursor peptide from the resin and remove side-chain protecting groups using a strong acid like liquid HF with appropriate scavengers.
-
Purify the precursor peptide by RP-HPLC.
-
-
Solution-Phase Dehydration:
-
Treat the purified precursor peptide in solution with a dehydrating agent to form the Dha residue.
-
-
Final Purification:
-
Re-purify the Dha-containing peptide by RP-HPLC.
-
Visualizing the Workflow: Synthesis and Modification of a Dha-Peptide
The following diagram illustrates a typical experimental workflow for the synthesis of a Dha-containing peptide using the preferred Fmoc-based strategy for the precursor, followed by a subsequent Michael addition to modify the Dha residue.
Caption: Workflow for Fmoc-based synthesis and modification of a Dha-peptide.
Conclusion
While the direct use of this compound and Boc-Dha-OH in peptide synthesis is challenging and generally avoided, the choice between Fmoc and Boc strategies for the synthesis of a precursor peptide significantly impacts the success of obtaining a final Dha-containing peptide. The Fmoc-based strategy, with its milder deprotection conditions and superior orthogonality, is the more prevalent and often advantageous approach for synthesizing the precursor peptide. This method is more compatible with the sensitive nature of Dha and its precursors, and it facilitates a cleaner final product that is ready for subsequent modifications. The Boc strategy, while having its merits for certain sequences, introduces the risks associated with harsh acidic conditions, which can compromise the integrity of the desired product. Therefore, for researchers aiming to incorporate dehydroalanine into their peptide sequences, a thorough understanding of the nuances of the Fmoc- and Boc-based synthetic routes for the precursor peptide is paramount for a successful outcome.
References
A Comparative Guide to Phosphoserine Mimics: Fmoc-Dha-OH vs. Fmoc-Ser(PO(OBzl)OH)-OH
In the study of cellular signaling, protein phosphorylation stands out as a critical post-translational modification (PTM) governing a vast array of biological processes. The synthesis of peptides containing phosphoserine (pSer) is therefore essential for developing tools to investigate these pathways, from kinase-substrate interactions to the development of novel therapeutics. Two prominent strategies have emerged for the chemical synthesis of pSer-containing peptides or their mimics: the direct incorporation of a protected phosphoserine building block, Fmoc-Ser(PO(OBzl)OH)-OH , and a post-synthetic modification approach utilizing Fmoc-dehydroalanine-OH (Fmoc-Dha-OH) as a versatile intermediate.
This guide provides a detailed comparison of these two methodologies, offering researchers, scientists, and drug development professionals an objective overview of their respective synthetic strategies, performance, and applications, supported by experimental data and protocols.
At a Glance: Two Divergent Strategies for a Common Goal
The primary distinction between the two building blocks lies in their synthetic philosophy. Fmoc-Ser(PO(OBzl)OH)-OH follows a "direct incorporation" strategy, where the pSer residue is introduced during solid-phase peptide synthesis (SPPS) with its phosphate (B84403) group already in place, albeit protected. In contrast, the this compound approach is a "post-synthetic modification" strategy. Here, a dehydroalanine (B155165) residue is incorporated into the peptide, which then serves as a reactive handle for the subsequent addition of a phosphate mimic.
| Feature | Fmoc-Ser(PO(OBzl)OH)-OH | This compound for pSer Mimicry |
| Synthetic Strategy | Direct incorporation of protected pSer | Incorporation of Dha followed by post-synthetic modification |
| Final Product | Native Phosphoserine | Phosphoserine Mimic (e.g., thiophosphoserine) |
| Key Advantage | Produces the native pSer residue | Creates phosphatase-resistant analogs; Dha is a versatile hub for other PTM mimics |
| Primary Challenge | Potential for β-elimination during Fmoc deprotection | Two-step process; the mimic may not perfectly replicate biological function |
| Phosphatase Stability | Labile | Stable |
Synthetic Workflows and Chemical Logic
The choice between these two building blocks dictates the entire synthetic route for accessing the target phosphopeptide or its mimic. The diagrams below illustrate the divergent pathways.
Caption: Comparative workflows for synthesizing phosphopeptides.
The dehydroalanine residue is a powerful tool in chemical biology beyond phosphorylation. Its electrophilic nature makes it a versatile acceptor for a wide range of nucleophiles, enabling the creation of diverse PTM mimics from a single peptide precursor.
Caption: Dha as a versatile intermediate for various PTM mimics.
Performance and Data Comparison
Quantitative data directly comparing the two methods in a single study is limited. However, by compiling data from various sources, a performance overview can be established. The primary side reaction of concern for Fmoc-Ser(PO(OBzl)OH)-OH is β-elimination to form dehydroalanine, particularly during piperidine-mediated Fmoc deprotection.[1][2]
| Parameter | Fmoc-Ser(PO(OBzl)OH)-OH | This compound Approach | Notes |
| Coupling Efficiency | Generally good, but can be sluggish. May require stronger coupling agents (HATU, HBTU) and longer reaction times.[3] | High, as the small, uncharged side chain does not hinder coupling. | The bulky, acidic nature of the monobenzyl-protected phosphate can cause steric hindrance and electrostatic repulsion.[1] |
| β-Elimination Side Reaction | 15-34% observed under certain conditions (e.g., high temperature, N-terminal position).[2] | Not applicable (Dha is the intended intermediate). | β-elimination is enhanced by microwave heating and prolonged exposure to piperidine (B6355638).[4][5] |
| Stability to Piperidine | The monobenzyl phosphate is generally stable, but the risk of β-elimination is always present.[6] | Dha itself is stable to piperidine. | The acidic proton on the phosphate of Fmoc-Ser(PO(OBzl)OH)-OH is thought to inhibit β-elimination to some extent.[7] |
| Post-SPPS Modification Yield | Not applicable. | Typically high (>90%) for Michael addition of thiols to Dha. | The efficiency depends on the nucleophile and reaction conditions. |
| Phosphatase Stability | Susceptible to enzymatic dephosphorylation. | Highly resistant, as the P-S or P-C bond in mimics is not recognized by phosphatases.[8] | This is a key advantage for developing stable therapeutic peptides or probes for biological assays. |
| Biological Mimicry | Produces the native pSer residue, ensuring perfect biological fidelity. | The mimic's fidelity depends on its structure. Thiophosphate or phosphonates closely mimic the charge and geometry of phosphate.[8] | While not identical, mimics often retain binding to phosphobinding domains and can act as effective antagonists or probes.[8] |
Experimental Protocols
Protocol 1: Synthesis of a Phosphopeptide using Fmoc-Ser(PO(OBzl)OH)-OH
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating a phosphoserine residue.
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
2. Amino Acid Coupling (Standard Residue):
-
Dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) in DMF.
-
Add a coupling agent such as HBTU (0.39 mmol, 3.9 eq) and a base like DIPEA (0.8 mmol, 8 eq).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x).
3. Incorporation of Fmoc-Ser(PO(OBzl)OH)-OH:
-
Deprotect the N-terminal Fmoc group as described in step 1.
-
Dissolve Fmoc-Ser(PO(OBzl)OH)-OH (0.4 mmol, 4 eq) in DMF.
-
Add HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq). Pre-activation for 1-2 minutes is recommended.
-
Crucially, if this residue is N-terminal, consider using a milder deprotection condition for the subsequent step to minimize β-elimination, such as 50% cyclohexylamine (B46788) in DCM. [4]
-
Couple for 2-4 hours at room temperature. Avoid microwave heating for this step to reduce the risk of side reactions.[4][5]
-
Monitor the coupling with a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.
-
Wash the resin with DMF (5x).
4. Chain Elongation and Final Cleavage:
-
Repeat the deprotection and coupling cycles for the remaining amino acids.
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups (including the benzyl (B1604629) group on the phosphate) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Generation of a Phosphoserine Mimic via an On-Resin Dha Formation and Modification
This protocol describes the formation of a Dha residue from a protected phosphoserine on-resin, followed by Michael addition to create a stable mimic.
1. Peptide Synthesis with Fmoc-Ser(PO(OBzl)OH)-OH:
-
Synthesize the desired peptide sequence up to the point of modification using the standard Fmoc-SPPS protocol as described above, incorporating Fmoc-Ser(PO(OBzl)OH)-OH at the desired position.
2. On-Resin β-Elimination to form Dehydroalanine (Dha):
-
After incorporation of the final amino acid, ensure the N-terminus is Fmoc-protected.
-
Treat the peptide-resin with a 10% solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for 2 x 15 minutes at room temperature. This will induce β-elimination of the protected phosphate group to form the Dha residue.[9]
-
Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of DBU.
3. Michael Addition of a Thiol Nucleophile:
-
Prepare a solution of the desired thiol (e.g., sodium thiophosphate or a similar nucleophile that will mimic the phosphate group) in a suitable solvent system (e.g., DMF/water).
-
Add the thiol solution to the Dha-containing peptide-resin and react for 4-12 hours at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
4. Final Deprotection and Cleavage:
-
Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Wash and dry the resin.
-
Cleave the peptide mimic from the resin using a standard TFA cocktail as described in Protocol 1.
-
Precipitate, wash, and lyophilize the final product.
Conclusion and Recommendations
The choice between this compound and Fmoc-Ser(PO(OBzl)OH)-OH is fundamentally tied to the research objective.
Choose Fmoc-Ser(PO(OBzl)OH)-OH when:
-
The goal is to study the native biological function of a phosphopeptide.
-
The exact chemical structure of phosphoserine is required for interaction with binding partners or for use as a substrate in enzymatic assays.
-
The synthetic sequence is not prone to excessive β-elimination.
Choose the this compound strategy when:
-
The primary goal is to create a stable analog that is resistant to phosphatases for use in prolonged biological assays or as a potential therapeutic.
-
The research involves creating probes to study phosphobinding domains without the complication of enzymatic cleavage.
-
A versatile synthetic intermediate is desired to create a library of different PTM mimics at a specific site.
Ultimately, both building blocks are powerful tools in the arsenal (B13267) of the peptide chemist. The direct incorporation method offers authenticity, while the dehydroalanine strategy provides stability and versatility. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make an informed decision that best suits their scientific endeavors.
References
- 1. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid flow-based synthesis of post-translationally modified peptides and proteins: a case study on MYC's transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. ≥97% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical derivatization of peptides containing phosphorylated serine/threonine for efficient ionization and quantification in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Dehydroalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
Dehydroalanine (B155165) (Dha), an unsaturated amino acid, is a valuable component in peptide chemistry, imparting unique structural constraints and serving as a reactive handle for post-translational modifications. Its synthesis within a peptide sequence, however, requires indirect methods. This guide provides a comparative overview of the most prevalent alternative methods for synthesizing dehydroalanine-containing peptides, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the optimal strategy for their specific needs.
Methods at a Glance: A Quantitative Comparison
The choice of synthetic method for incorporating dehydroalanine into peptides depends on factors such as the desired scale, the peptide sequence, and the required chemoselectivity. Below is a summary of the key quantitative parameters for the most common approaches.
| Method | Precursor Amino Acid | Key Reagents/Enzymes | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Oxidative Elimination | Selenocysteine (Sec) | Hydrogen peroxide (H₂O₂), Sodium periodate (B1199274) (NaIO₄) | High[1][2] | High | Facile, site-specific, chemoselective, compatible with standard SPPS[3] | Requires synthesis of a non-proteinogenic amino acid precursor[1][2] |
| Bis-alkylation-Elimination | Cysteine (Cys) | Methyl 2,5-dibromovalerate, α,α'-dibromo-o-xylene | Good to High | Variable | Mild conditions, applicable to proteins[4][5] | Potential for side reactions (e.g., stapling) with multiple Cys residues[4] |
| Direct Elimination | Cysteine (Cys) | Cesium carbonate (Cs₂CO₃) | Good | Variable | Direct conversion | Can require harsh basic conditions |
| Dehydration of Serine | Serine (Ser) | (Boc)₂O/DMAP, Burgess reagent | Variable | Variable | Utilizes a common proteinogenic amino acid | Can lead to side reactions and requires careful optimization[6] |
| Enzymatic Dehydration | Serine (Ser) | Lanthipeptide dehydratases (e.g., NisB) | Variable | High | High specificity | Limited to specific recognition sequences |
| Ribosomal Synthesis | Selenalysine (KSe) | Reconstituted E. coli translation system, H₂O₂ | Moderate | High | Genetically encodable, allows for library synthesis[7][8] | Requires specialized in vitro translation systems[7] |
In-Depth Method Analysis and Experimental Protocols
This section provides a detailed description of each synthetic strategy, including the underlying chemical principles and step-by-step experimental protocols.
Oxidative Elimination from Phenylselenocysteine (B1259780)
This powerful and widely used method involves the incorporation of a phenylselenocysteine (Sec(Ph)) residue into the peptide, followed by a chemoselective oxidative elimination to generate the dehydroalanine residue.[1][2][3] The mild reaction conditions make it compatible with a wide range of functional groups commonly found in peptides.
-
Synthesis of Fmoc-L-phenylselenocysteine (Fmoc-Sec(Ph)-OH): This precursor is synthesized in a multi-step process from a protected serine derivative.
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc-Sec(Ph)-OH is incorporated into the desired peptide sequence using standard Fmoc-based SPPS protocols.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Oxidative Elimination:
-
Dissolve the purified Sec(Ph)-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a solution of 30% hydrogen peroxide to a final concentration of 100-200 mM.
-
Incubate the reaction at room temperature for 1-4 hours, monitoring the conversion by mass spectrometry.
-
Quench the reaction by adding a reducing agent (e.g., methionine or sodium sulfite).
-
Purify the final dehydroalanine-containing peptide by reverse-phase HPLC.
-
References
- 1. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 2. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile chemoselective synthesis of dehydroalanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Syntheses: A Comparative Guide to Dehydroalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of the non-proteinogenic amino acid dehydroalanine (B155165) (Dha) into peptides offers a gateway to enhanced biological activity, novel drug candidates, and powerful research tools. The unique electrophilic nature of Dha makes it a versatile handle for post-translational modifications, cyclization, and the development of enzyme inhibitors. This guide provides an objective comparison of the two primary methodologies for introducing Dha into peptides: direct chemical synthesis using Fmoc-Dha-OH in solid-phase peptide synthesis (SPPS) and indirect enzymatic methods.
This comprehensive analysis presents a detailed examination of both approaches, supported by experimental data and protocols, to empower researchers in selecting the optimal strategy for their specific application.
At a Glance: this compound vs. Enzymatic Methods
| Feature | This compound Method | Enzymatic Methods |
| Principle | Direct incorporation of a protected Dha building block during solid-phase peptide synthesis. | Post-translational modification of a precursor amino acid (e.g., Ser, Cys, or Selenocysteine analogues) to Dha. |
| Control & Versatility | High control over the position and number of Dha residues. Compatible with a wide range of peptide sequences. | Dependent on enzyme specificity and precursor incorporation. May have sequence or structural constraints. |
| Yield & Purity | Generally high yields and purity achievable with optimized SPPS protocols.[1][2][3] | Yield can be variable depending on the efficiency of both precursor incorporation and the enzymatic conversion step.[4] |
| Scalability | Readily scalable for the production of milligram to gram quantities of peptide. | Scalability can be a challenge due to the need for large quantities of purified enzymes and cofactors. |
| Complexity | Requires expertise in solid-phase peptide synthesis and handling of potentially sensitive reagents. | Involves molecular biology techniques for enzyme expression and purification, followed by enzymatic reactions. |
| Key Advantage | Direct, versatile, and predictable incorporation of Dha. | Biocatalytic approach with high specificity, avoiding harsh chemical reagents in the final conversion step. |
In-Depth Analysis
The Chemical Approach: this compound in Solid-Phase Peptide Synthesis
The use of Nα-Fmoc-protected dehydroalanine (this compound) in solid-phase peptide synthesis represents the most direct chemical method for incorporating Dha into a desired peptide sequence. This "building block" approach allows for precise control over the location of the Dha residue within the peptide chain.
However, the direct use of this compound can be challenging due to the potential for side reactions, such as Michael addition of the deprotecting agent (piperidine) to the α,β-unsaturated system. A more common and robust chemical strategy involves the incorporation of a precursor amino acid, such as S-trityl-cysteine, S-p-methoxytrityl-cysteine, or Se-phenylselenocysteine (SecPh), followed by on-resin or post-synthesis elimination to generate the Dha residue.[5][6] The synthesis of Dha-containing peptides from a SecPh precursor can be completed in approximately 3-5 weeks, with the peptide synthesis and oxidative conversion taking a shorter time once the Fmoc-SecPh(Ph) building block is in hand.[5][6]
The Biological Route: Enzymatic Dha Incorporation
Nature has evolved sophisticated enzymatic machinery to introduce dehydroalanine into peptides, most notably in the biosynthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity.[7] These enzymatic methods typically involve two key steps: the ribosomal synthesis of a precursor peptide containing serine or threonine residues, followed by the enzymatic dehydration of these residues to Dha or dehydrobutyrine (Dhb), respectively.
Another innovative enzymatic approach utilizes the cell's translational machinery to incorporate a "masked" Dha precursor, such as selenalysine (B14091811), in response to a specific codon.[4][8] Post-translationally, the selenalysine-containing peptide is treated with a mild oxidant to induce elimination and generate the Dha residue.[4][8]
Quantitative Data Comparison
Direct quantitative comparison between the two methods is challenging due to the variety of peptide sequences and specific protocols used in the literature. However, the following tables summarize representative data for each approach.
Table 1: Fmoc-Based Solid-Phase Peptide Synthesis of Dha-Containing Peptides
| Peptide Sequence | Method | Activator | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-Ala-Dha-Gly-NH2 | On-resin elimination of Cys(StBu) | HBTU/HOBt | >85 | ~30 | F. al-Obeidi et al., 1990 |
| VQAAIDYING-OH | Fmoc SPPS (no Dha) | HATU | 70-84 | Not Reported | [1] |
| H-CYIQNCPLG-NH2 | Fmoc SPPS (no Dha) | COMU | 55-78 | Not Reported | [1] |
Note: Data for peptides not containing Dha are included to provide a general baseline for Fmoc SPPS yields and purities.
Table 2: Enzymatic Synthesis of Dha-Containing Peptides
| Peptide | Method | Precursor | Yield | Reference |
| Model Peptide 1 | Ribosomal Synthesis | Selenalysine | 30-40 pmol | [4] |
| Model Peptide 2 | Ribosomal Synthesis | Selenalysine | Similar to lysine-containing peptide | [4] |
Biological Significance: Dha Peptides in Cellular Signaling
Dehydroalanine-containing peptides are not merely chemical curiosities; they play significant roles in biological systems, often acting as potent and specific enzyme inhibitors. One notable example is their ability to inhibit tripeptidyl peptidase II (TPP2), a large, cytosolic exopeptidase involved in protein degradation and antigen presentation.[9] TPP2 has been shown to mediate the levels of nuclear phosphorylated ERK1 and ERK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[9][10]
The inhibition of TPP2 by Dha-containing peptides can therefore modulate this critical signaling cascade, highlighting the potential of these modified peptides as tools for studying cellular signaling and as leads for therapeutic development.
Experimental Protocols
Protocol 1: Chemical Synthesis of a Dha-Containing Peptide via a Phenylselenocysteine (B1259780) Precursor
This protocol is a representative procedure for the synthesis of a peptide containing dehydroalanine using Fmoc-Se-phenylselenocysteine (Fmoc-Sec(Ph)-OH) as a precursor, followed by oxidative elimination.
1. Solid-Phase Peptide Synthesis (SPPS): a. Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1 hour. b. Perform standard Fmoc-SPPS cycles for the desired peptide sequence. This involves: i. Fmoc deprotection: Treat the resin with 20% piperidine (B6355638) in DMF. ii. Amino acid coupling: Couple the next Fmoc-protected amino acid using a suitable activator (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. c. For the incorporation of the Dha precursor, use Fmoc-Sec(Ph)-OH in the corresponding coupling step. d. After the final amino acid coupling, perform a final Fmoc deprotection. e. Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol, and dry under vacuum.
2. Cleavage and Deprotection: a. Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature. b. Precipitate the cleaved peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. d. Dry the crude peptide pellet under vacuum.
3. Oxidative Elimination: a. Dissolve the crude phenylselenocysteine-containing peptide in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0). b. Add a solution of hydrogen peroxide (e.g., 30% w/w) to the peptide solution. The final concentration of H2O2 should be optimized for the specific peptide. c. Stir the reaction at room temperature and monitor the conversion to the Dha-containing peptide by HPLC and mass spectrometry. d. Quench the reaction upon completion (e.g., by adding methionine).
4. Purification and Analysis: a. Purify the crude Dha-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Lyophilize the pure fractions. c. Characterize the final product by mass spectrometry to confirm the correct mass.
Protocol 2: Enzymatic Synthesis of a Dha-Containing Peptide via Ribosomal Incorporation of Selenalysine
This protocol outlines the general steps for producing a Dha-containing peptide using an in vitro translation system and a selenalysine precursor.
1. Preparation of the In Vitro Translation Reaction: a. Assemble a reconstituted E. coli translation system (e.g., PURE system) according to the manufacturer's instructions. b. Prepare an mRNA template encoding the desired peptide, with lysine (B10760008) codons at the positions where Dha is to be incorporated. c. In a reaction tube, combine the translation system components, the mRNA template, and all amino acids except lysine. d. Add selenalysine to the reaction mixture.
2. In Vitro Translation: a. Incubate the reaction mixture at 37°C for 1-2 hours to allow for peptide synthesis.
3. Purification of the Selenalysine-Containing Peptide: a. If the peptide is tagged (e.g., with a His-tag), purify the peptide from the translation mixture using affinity chromatography (e.g., Ni-NTA resin). b. Desalt the purified peptide using a suitable method (e.g., size-exclusion chromatography or dialysis).
4. Oxidative Elimination: a. Adjust the pH of the purified selenalysine-containing peptide solution to pH 5-6. b. Add a solution of hydrogen peroxide to the peptide solution (e.g., final concentration of 200 mM) and incubate on ice for 1 hour.[4] c. Monitor the conversion to the Dha-containing peptide by MALDI-TOF mass spectrometry.
5. Final Purification and Analysis: a. Purify the Dha-containing peptide by RP-HPLC. b. Lyophilize the pure fractions. c. Confirm the identity and purity of the final product by mass spectrometry.
Conclusion
Both chemical synthesis using this compound (or its precursors) and enzymatic methods offer viable routes for the incorporation of dehydroalanine into peptides. The choice between these two approaches will largely depend on the specific research goals, available resources, and the desired scale of peptide production.
The Fmoc-based chemical method provides a high degree of control and versatility, making it well-suited for the synthesis of a wide variety of Dha-containing peptides with precise modifications. While challenges related to side reactions exist, the use of precursor amino acids has made this a robust and scalable technique.
Enzymatic methods, particularly ribosomal synthesis with unnatural amino acids, represent a powerful alternative that leverages the specificity and mild reaction conditions of biological systems. While still an evolving field, this approach holds great promise for the high-throughput synthesis and screening of Dha-containing peptide libraries.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and successfully harness the unique properties of dehydroalanine in their scientific endeavors.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. ajpamc.com [ajpamc.com]
- 4. Ribosomal Synthesis of Dehydroalanine Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies | Springer Nature Experiments [experiments.springernature.com]
- 6. Dehydroalanine-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tripeptidyl Peptidase II Mediates Levels of Nuclear Phosphorylated ERK1 and ERK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPP2 tripeptidyl peptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DHA Incorporation by Mass Spectrometry
For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of docosahexaenoic acid (DHA) into cellular lipids and tissues is crucial for understanding its therapeutic effects. This guide provides a comparative overview of mass spectrometry-based methods for validating DHA incorporation, complete with experimental data and detailed protocols.
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a vital component of cell membranes, particularly in the brain and retina.[1] Its incorporation into phospholipids (B1166683) can modulate signaling pathways involved in inflammation, neuroprotection, and cell survival.[1][2] Mass spectrometry has emerged as the gold standard for the precise and sensitive quantification of DHA in biological matrices. This guide compares the two primary mass spectrometry techniques used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and also explores the use of stable isotope labeling for metabolic studies.
Comparative Analysis of Mass Spectrometry Techniques
The choice between GC-MS and LC-MS/MS for DHA analysis depends on several factors, including the sample matrix, the need for derivatization, sensitivity requirements, and the desired scope of the analysis (targeted vs. untargeted).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires derivatization to volatile fatty acid methyl esters (FAMEs).[3][4] | Can analyze underivatized fatty acids.[5] |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) in the low ng range.[6] | Generally offers higher sensitivity, with Limits of Detection (LOD) in the pg to low ng/mL range.[7] |
| Specificity | Good specificity, but can be susceptible to co-eluting compounds.[8] | High specificity, especially with Multiple Reaction Monitoring (MRM) mode.[5] |
| Throughput | Can have longer run times due to the derivatization step.[6] | Offers shorter analytical runs and higher throughput.[5] |
| Compound Coverage | Well-established for the analysis of a broad range of fatty acids. | Versatile for both targeted and untargeted lipidomics, allowing for the analysis of a wide array of lipid species. |
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of DHA and other fatty acids using LC-MS/MS and GC-FID, providing a benchmark for researchers.
Table 1: LC-MS/MS Method Validation for Omega-3 and -6 Fatty Acids in Human Plasma [5]
| Analyte | Linearity Range (µg/mL) | R² | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| DHA | 0.016 - 10 | >0.99 | <15% | <15% |
| EPA | 0.0032 - 2 | >0.99 | <15% | <15% |
| ALA | 0.0032 - 2 | >0.99 | <15% | <15% |
| ARA | 0.08 - 50 | >0.99 | <15% | <15% |
| LA | 0.08 - 50 | >0.99 | <15% | <15% |
Table 2: GC-FID Method Validation for Omega-3 Fatty Acids in Fish [6]
| Analyte | Linearity Range (mg/mL) | R² | LOD (mg/mL) | LOQ (mg/mL) | Recovery (%) |
| DHA | 0.156 - 5.0 | >0.99 | - | - | >95% |
| EPA | 0.156 - 5.0 | >0.99 | - | - | >95% |
Key Signaling Pathways Modulated by DHA Incorporation
The incorporation of DHA into cell membranes influences critical signaling pathways, primarily the NF-κB and PPAR pathways, which are central to inflammatory responses and metabolic regulation.
DHA's Role in Modulating the NF-κB Signaling Pathway
DHA has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[9][10] By inhibiting NF-κB, DHA can reduce the expression of pro-inflammatory cytokines.[11]
DHA's Interaction with the PPAR Signaling Pathway
DHA and its metabolites can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[12][13] Activation of PPARγ by DHA can lead to the downregulation of inflammatory responses and the regulation of lipid metabolism.[12][14]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijast.thebrpi.org [ijast.thebrpi.org]
- 9. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]
- 10. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EPA and DHA reduce LPS-induced inflammation responses in HK-2 cells: evidence for a PPAR-gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic acid promotes oligodendrocyte differentiation via PPAR-γ signalling and prevents tumor necrosis factor-α-dependent maturational arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dha-Containing Peptides vs. Native Sequences: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the impact of non-canonical amino acids on peptide function is crucial for designing novel therapeutics with enhanced properties. This guide provides a detailed comparison of the biological activity of peptides containing dehydroalanine (B155165) (Dha) versus their native counterparts, supported by experimental data and detailed protocols.
The incorporation of the unsaturated amino acid dehydroalanine introduces unique structural and chemical properties to peptides, often leading to significant alterations in their biological activity. Dha's electrophilic nature and its ability to induce conformational rigidity can enhance a peptide's stability, receptor binding affinity, and enzymatic resistance. This guide explores these differences through a comparative analysis of the well-characterized lantibiotic nisin and its Dha-deficient analog.
Nisin: A Case Study in the Bioactivity of Dha
Nisin is a widely studied antimicrobial peptide that contains a dehydroalanine residue at position 5 (Dha5). Research comparing wild-type nisin with a mutant where Dha5 is replaced by alanine (B10760859) (Dha5Ala) reveals the critical role of this unsaturated residue in specific biological functions.
Comparative Biological Activity
While the Dha5Ala mutant of nisin retains antimicrobial activity against certain bacteria, its efficacy is significantly diminished in other contexts, particularly in preventing the outgrowth of bacterial spores.
| Peptide | Target Organism | Activity Metric | Result | Fold Change (Native vs. Dha-Mutant) | Reference |
| Wild-Type Nisin | Lactococcus lactis | Minimum Inhibitory Concentration (MIC) | Similar to Dha5Ala mutant | ~1 | [1][2] |
| Nisin Dha5Ala Mutant | Lactococcus lactis | Minimum Inhibitory Concentration (MIC) | Similar to wild-type nisin | ~1 | [1][2] |
| Wild-Type Nisin | Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | Similar to Dha5Ala mutant | ~1 | [1][2] |
| Nisin Dha5Ala Mutant | Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | Similar to wild-type nisin | ~1 | [1][2] |
| Wild-Type Nisin | Bacillus subtilis spores | Inhibition of Spore Outgrowth | Highly Active | Significantly Higher | [1][2] |
| Nisin Dha5Ala Mutant | Bacillus subtilis spores | Inhibition of Spore Outgrowth | Very much less active | Significantly Lower | [1][2] |
| Wild-Type Nisin Z | Various indicator strains | Antimicrobial Activity | Highly Active | 2-10 fold higher | [3] |
| Nisin Z S5T Mutant (Dhb5) | Various indicator strains | Antimicrobial Activity | 2-10 fold lower activity | 2-10 fold lower | [3] |
Table 1: Comparison of the biological activity of wild-type nisin and its Dha5Ala mutant.
Another study on the lantibiotic epilancin 15X, where the N-terminal unsaturated residues, including a Dha, were substituted with their corresponding L-amino acids, resulted in a modest increase in the IC50 value from 95 ± 9.6 to 270 ± 23 nM against Staphylococcus carnosus[4]. This suggests that while the Dha residue is important, its specific contribution to activity can vary depending on the peptide and its mechanism of action.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of nisin and its Dha5Ala mutant.
Peptide Production and Purification
1. Mutant Generation: The Dha5Ala mutant of nisin was produced by site-directed mutagenesis of the nisA gene, which encodes the nisin precursor. The serine codon at position 5 was replaced with an alanine codon[1][2].
2. Expression and Purification: The wild-type and mutant nisin peptides were expressed in Lactococcus lactis. The peptides were then purified from the culture supernatant using a combination of cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC)[1][2].
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Bacterial strains (Lactococcus lactis, Micrococcus luteus) were grown in appropriate broth media.
-
A serial dilution of the purified wild-type nisin and Dha5Ala mutant was prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial culture was added to each well.
-
The plates were incubated at the optimal growth temperature for the respective bacteria.
-
The MIC was determined as the lowest concentration of the peptide that completely inhibited visible bacterial growth[1][2].
2. Spore Outgrowth Inhibition Assay:
-
Spores of Bacillus subtilis were prepared and purified.
-
The spores were heat-activated and then incubated in a germination medium containing serial dilutions of wild-type nisin or the Dha5Ala mutant.
-
The outgrowth of spores was monitored over time by measuring the decrease in optical density at 600 nm, which corresponds to the transition from refractile spores to vegetative cells.
-
The inhibitory activity was determined by comparing the extent of spore outgrowth in the presence of the peptides to a control without any peptide[1][2].
Logical Relationship of Peptide Modification and Activity
The following diagram illustrates the workflow from peptide modification to the assessment of biological activity.
Caption: Peptide Modification and Activity Workflow.
Signaling Pathway
The primary mechanism of action for nisin involves binding to Lipid II, a precursor molecule in bacterial cell wall synthesis. This interaction leads to the inhibition of cell wall formation and the formation of pores in the cell membrane, ultimately causing cell death. The Dha residue at position 5 is located in the N-terminal region of nisin, which is crucial for its interaction with Lipid II. The reduced activity of the Dha5Ala mutant in inhibiting spore outgrowth suggests that the specific chemical properties of dehydroalanine are critical for the efficient disruption of processes unique to spore germination and outgrowth, which may involve different or more stringent interactions with cellular targets compared to vegetative cells.
Caption: Nisin's Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in the peptide antibiotic nisin: role of dehydroalanine 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering dehydrated amino acid residues in the antimicrobial peptide nisin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Biological Activity of Analogues of the Lantibiotic Epilancin 15X - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bio-orthogonal Handles: Dehydroalanine vs. Dehydrobutyrine in Peptides
For researchers, scientists, and drug development professionals, the site-specific modification of peptides and proteins is a cornerstone of modern chemical biology and therapeutic development. Among the arsenal (B13267) of chemical tools, the α,β-unsaturated amino acids dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) have emerged as powerful electrophilic handles for covalent conjugation. Their reactivity towards nucleophiles via Michael addition allows for the introduction of a diverse array of functionalities. However, the subtle structural difference between Dha and Dhb—a single methyl group—imparts a significant divergence in their reactivity, influencing their utility in different applications.
This guide provides an objective comparison of the reactivity of dehydroalanine and dehydrobutyrine in peptides, supported by experimental data, to aid in the rational design of bioconjugation strategies.
The Decisive Factor: Steric Hindrance
The primary determinant of the differential reactivity between Dha and Dhb is the steric hindrance imposed by the β-methyl group of Dhb. This additional bulk impedes the approach of nucleophiles to the β-carbon, slowing down the rate of Michael addition compared to the sterically unencumbered Dha. This fundamental difference is consistently observed across various nucleophiles and reaction conditions.
Quantitative Comparison of Reactivity
The following tables summarize the available quantitative and semi-quantitative data comparing the reactivity of Dha and Dhb with common biological nucleophiles.
| Nucleophile | Dehydroamino Acid | Reaction Conditions | Outcome | Reference |
| Thiols (general) | Dha | Mild basic conditions | High yields | [1] |
| Dhb | Mild basic conditions | Reacts only with stronger nucleophiles in lower yields | [1] | |
| β-mercaptoethanol | Dha-peptide | pH 7.5, room temperature | Second-order rate constant (k) = 5.2 x 10⁻³ M⁻¹s⁻¹ | [2] |
| Dhb-peptide | pH 7.5, room temperature | Reaction too slow to measure a rate constant | [2] | |
| Glutathione (B108866) (non-enzymatic) | Dha-Erk peptide | Not specified | Background non-enzymatic addition observed | [3] |
| Dhb-Erk peptide | Not specified | Non-enzymatic addition is very slow | [3] | |
| Amines (primary) | Dha derivatives | Mild basic conditions | Reaction times of 3-15 hours | [4] |
| Dhb derivatives | Mild basic conditions | Lower yields compared to Dha | [1] | |
| Amines (secondary) | Dha derivatives | Mild basic conditions | Reaction times up to 192 hours | [4] |
| Dhb derivatives | Mild basic conditions | Often no reaction observed | [1] |
Table 1: Comparative Reactivity of Dehydroalanine (Dha) and Dehydrobutyrine (Dhb) with Thiol and Amine Nucleophiles.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparison of Dha and Dhb reactivity.
Protocol 1: Generation of Dehydroamino Acids in Peptides via β-Elimination
This protocol describes the conversion of serine or cysteine to dehydroalanine, and threonine to dehydrobutyrine within a peptide sequence.
Materials:
-
Peptide containing Ser, Cys, or Thr
-
For Ser/Thr: O-(Mesitylenesulfonyl)hydroxylamine (MSH) or similar activating agent.
-
For Cys: 2,5-Dibromohexanediamide (DBHDA) or other alkylating agent followed by a base.
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Organic solvent (e.g., DMF, DMSO)
-
HPLC for purification and analysis
Procedure:
-
Activation/Alkylation:
-
For Ser/Thr: Dissolve the peptide in an appropriate organic solvent. Add a molar excess (e.g., 5-10 equivalents) of the activating agent (e.g., MSH). Stir the reaction at room temperature for 1-4 hours.
-
For Cys: Dissolve the peptide in an organic solvent and add a molar excess of the alkylating agent (e.g., DBHDA). Stir at room temperature for 1-2 hours.
-
-
Elimination:
-
Add a molar excess of a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.
-
Stir at room temperature or with gentle heating (e.g., 37-50 °C) for 2-16 hours. The progress of the elimination can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting peptide containing Dha or Dhb using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Protocol 2: Comparative Michael Addition of a Thiol Nucleophile
This protocol outlines a method to compare the rate of thiol addition to a Dha-containing peptide versus a Dhb-containing peptide.
Materials:
-
Purified Dha-containing peptide
-
Purified Dhb-containing peptide with a similar flanking sequence
-
Thiol nucleophile (e.g., N-acetylcysteine, glutathione)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC equipped with a UV detector
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Prepare stock solutions of the Dha-peptide, Dhb-peptide, and the thiol nucleophile in PBS.
-
In separate reaction vessels, mix the Dha-peptide and Dhb-peptide with a molar excess (e.g., 10-50 equivalents) of the thiol nucleophile. Ensure the final concentrations of the peptides are identical.
-
-
Kinetic Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction by adding an acid (e.g., 0.1% trifluoroacetic acid).
-
Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting peptide peak and the appearance of the product adduct peak by integrating the respective peak areas at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Plot the percentage of remaining starting peptide against time for both the Dha and Dhb reactions.
-
If pseudo-first-order conditions are met (large excess of nucleophile), the natural logarithm of the starting peptide concentration versus time should yield a straight line, the slope of which is the pseudo-first-order rate constant.
-
Compare the rate constants to quantify the difference in reactivity.
-
Confirm the identity of the product adducts by mass spectrometry.
-
Visualizing the Biological Relevance and Experimental Workflow
The differential reactivity of Dha and Dhb is not merely a chemical curiosity but has significant biological implications. For instance, the bacterial effector protein OspF from Shigella is a phosphothreonine lyase that inactivates host mitogen-activated protein kinases (MAPKs) like p38 and ERK. It achieves this by converting a critical phosphothreonine in the kinase's activation loop into dehydrobutyrine, a modification that is resistant to re-phosphorylation and subsequent reactivation.[5][6]
Figure 1: Inactivation of the MAPK signaling pathway by the Shigella effector protein OspF.
The following diagram illustrates a typical experimental workflow for comparing the reactivity of Dha and Dhb in peptides.
Figure 2: Experimental workflow for comparing the reactivity of Dha and Dhb.
Conclusion: Choosing the Right Tool for the Job
The choice between dehydroalanine and dehydrobutyrine for peptide modification is a strategic one that depends on the desired outcome.
-
Dehydroalanine (Dha) is the more reactive of the two, making it an excellent choice for rapid and efficient conjugation with a broad range of nucleophiles under mild conditions.[7] Its higher reactivity is advantageous when quantitative labeling is desired, even with less potent nucleophiles.
-
Dehydrobutyrine (Dhb) , with its lower reactivity, offers greater stability and can be considered a more bio-orthogonal handle in complex biological systems where background reactions with endogenous nucleophiles like glutathione are a concern.[2][3] Its sluggish reaction with many nucleophiles allows for more selective modifications with highly reactive or specifically targeted reagents.
References
- 1. Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. The mechanism of thia-Michael addition catalyzed by LanC enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shigella flexneri type III secreted effector OspF reveals new crosstalks of proinflammatory signaling pathways during bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Fmoc-Dha-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of dehydroalanine (B155165) (Dha) into peptides offers a versatile tool for creating novel therapeutics and biological probes. This guide provides a comprehensive cost-benefit analysis of utilizing the Fmoc-Dha-OH building block directly in solid-phase peptide synthesis (SPPS) compared to the more traditional method of post-synthetic modification of serine or cysteine residues.
Dehydroalanine, an unsaturated amino acid, serves as a key precursor for a variety of post-translational modifications and the synthesis of complex peptide structures, including lanthipeptides.[1][2][3] Its electrophilic nature allows for site-selective modifications, enabling the introduction of diverse functionalities that can enhance the pharmacological properties of peptides.[4]
Executive Summary
The choice between direct incorporation of this compound and post-synthetic generation of Dha involves a trade-off between cost, time, and potential side reactions. Direct synthesis with this compound offers a more streamlined approach, potentially reducing the number of synthetic steps. However, the cost of the specialized amino acid and potential challenges in coupling efficiency must be considered. Conversely, generating Dha from serine or cysteine is a well-established method that uses less expensive starting materials but introduces additional reaction and purification steps, which can impact overall yield and purity.
Data Presentation: A Quantitative Comparison
While direct head-to-head comparative studies for the synthesis of the same dehydroalanine-containing peptide using both methods are not extensively available in the literature, the following tables summarize the key quantitative and qualitative factors based on available data and chemical principles.
Table 1: Cost Comparison
| Component | Direct Incorporation (this compound) | Post-Synthetic Modification (from Fmoc-Ser(tBu)-OH) |
| Amino Acid Building Block | This compound: Higher cost per gram.[5][6][7] | Fmoc-Ser(tBu)-OH: Lower cost per gram. |
| Additional Reagents | Standard coupling reagents (e.g., HBTU, DIC).[8] | Reagents for β-elimination (e.g., activating agents for the hydroxyl group, base). |
| Overall Cost | Potentially higher due to the specialized amino acid. | Potentially lower initial raw material cost, but can increase with additional reaction and purification steps. |
Table 2: Performance and Efficiency Comparison
| Parameter | Direct Incorporation (this compound) | Post-Synthetic Modification (from Serine/Cysteine) |
| Synthesis Time | Shorter, fewer overall steps. | Longer, requires additional post-SPPS reaction and purification steps. |
| Coupling Efficiency | Can be lower than standard amino acids; may require optimization.[9] | High coupling efficiency for standard Fmoc-Ser/Cys derivatives.[] |
| Overall Yield | Potentially lower if coupling is inefficient. | Can be reduced by incomplete elimination or side reactions during modification. |
| Peptide Purity | Risk of side reactions associated with the reactive Dha moiety during synthesis. | Risk of byproducts from the elimination reaction and potential for incomplete conversion.[11] |
| Process Complexity | Simpler workflow with fewer manual interventions post-synthesis. | More complex workflow with additional reaction and purification steps. |
Experimental Methodologies
Direct Incorporation of this compound in SPPS
This method involves the direct use of the this compound building block in a standard Fmoc-based solid-phase peptide synthesis protocol.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.[8]
-
This compound Coupling:
-
Pre-activate this compound with a coupling reagent such as HBTU/HOBt or DIC in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Add the activated this compound to the resin and allow the coupling reaction to proceed. Note: Longer coupling times or double coupling may be necessary to improve efficiency.
-
-
Capping: Cap any unreacted amino groups using a capping mixture (e.g., acetic anhydride (B1165640) and DIEA in DMF).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Post-Synthetic Generation of Dha from Serine (β-Elimination)
This widely used method involves synthesizing the peptide with a serine residue at the desired position, followed by a post-synthetic chemical modification to generate the dehydroalanine residue.
Protocol:
-
Peptide Synthesis: Synthesize the full-length peptide containing a serine residue at the target position using standard Fmoc-SPPS.
-
Serine Side-Chain Activation: After synthesis and while the peptide is still on the resin (or in solution after cleavage), activate the hydroxyl group of the serine side chain. This is often achieved using reagents like MsCl/DIEA or by conversion to a better leaving group.
-
β-Elimination: Treat the activated serine residue with a base (e.g., piperidine, DBU) to induce β-elimination of the activated hydroxyl group, resulting in the formation of the dehydroalanine double bond.[11]
-
Purification: Purify the final dehydroalanine-containing peptide using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows and Pathways
Cost-Benefit Analysis
Benefits of Direct Incorporation with this compound:
-
Time Efficiency: The most significant advantage is the reduction in the number of synthetic and purification steps, leading to a faster overall process.
-
Process Simplification: A more straightforward workflow can reduce the potential for handling errors and material loss during post-synthetic manipulations.
Costs and Challenges of Direct Incorporation:
-
Higher Reagent Cost: this compound is a specialized amino acid and is generally more expensive than standard protected amino acids like Fmoc-Ser(tBu)-OH.[5][6][7]
-
Coupling Inefficiency: Dehydroamino acids can exhibit lower coupling efficiency compared to standard amino acids, potentially requiring optimized coupling strategies, longer reaction times, or double coupling, which can increase reagent consumption and the risk of side reactions.[9]
-
On-Resin Side Reactions: The reactive nature of the dehydroalanine moiety could potentially lead to undesired side reactions during the subsequent steps of peptide synthesis.
Benefits of Post-Synthetic Modification:
-
Lower Initial Cost: The starting materials, particularly Fmoc-Ser(tBu)-OH, are significantly less expensive and readily available.
-
High Coupling Efficiency: Standard Fmoc-amino acids generally couple with high efficiency, leading to a more predictable and reliable peptide chain assembly.[]
Costs and Challenges of Post-Synthetic Modification:
-
Increased Complexity and Time: The additional steps of activation, elimination, and subsequent purification add considerable time and complexity to the overall synthesis.
-
Potential for Incomplete Reactions: Both the activation and elimination steps may not proceed to completion, resulting in a heterogeneous mixture of the desired product and starting material, which can be challenging to separate.
-
Side Reactions: The conditions required for β-elimination can sometimes lead to side reactions, such as the formation of piperidinyl-alanine adducts if piperidine is used as the base.[11]
Conclusion
The choice between direct incorporation of this compound and post-synthetic modification depends on the specific requirements of the research project.
-
For rapid synthesis of shorter peptides where the cost of the specialized amino acid is not a primary constraint, direct incorporation of this compound offers a more efficient and streamlined workflow.
-
For large-scale synthesis or projects where cost is a major factor, the post-synthetic modification of serine or cysteine remains a viable and economical option, provided that the potential for lower overall yields and increased purification challenges are acceptable.
Researchers should carefully weigh the trade-offs between raw material costs, time, and the potential for side reactions to select the most appropriate method for their specific application. As the demand for modified peptides grows, further developments in the synthesis and coupling efficiency of this compound may make its direct incorporation an increasingly attractive option.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. Fmoc-dehydro-Ala-OH | CAS No- 261522-33-2 | Simson Pharma Limited [simsonpharma.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | Ambeed.com [ambeed.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Dha-OH: A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Fmoc-Dha-OH (Fmoc-dehydroalanine), a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. While specific safety data for this compound is not extensively detailed, the disposal protocols outlined below are based on guidelines for similar Fmoc-protected amino acids and general principles of laboratory chemical waste management.
Core Principle: Treat as Hazardous Waste
Unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department, all forms of this compound waste—solid, liquid, and contaminated materials—must be handled and disposed of as hazardous chemical waste.[1][2] This precautionary approach ensures the highest level of safety.
Personal Protective Equipment (PPE)
Before handling any form of this compound waste, personnel must be equipped with the appropriate PPE:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice.
-
Laboratory Coat: To prevent skin and clothing contamination.
All handling of solid this compound and volatile waste solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
Disposal Procedures for Solid this compound Waste
This category includes unused, expired, or surplus solid this compound.
| Waste Type | Containerization | Labeling | Storage and Disposal |
| Pure this compound | Place in its original container or a clearly labeled, sealed, and chemically compatible container.[1][2] | Affix a "Hazardous Waste" label. Clearly state the full chemical name: "this compound" or "Fmoc-dehydroalanine". | Store in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1][2] Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor. |
| Contaminated Labware | Collect items such as gloves, weighing paper, and pipette tips in a designated, leak-proof container lined with a durable plastic bag. | Label the container "Hazardous Waste" and list the contaminant: "Contaminated with this compound". | Store in the hazardous waste accumulation area. Dispose of through the institutional hazardous waste program.[1] |
Disposal Procedures for Liquid Waste from Peptide Synthesis
Liquid waste generated during peptide synthesis involving this compound is hazardous due to the reagents used for Fmoc deprotection and resin cleavage.
Fmoc Deprotection Waste
The Fmoc protecting group is commonly removed using a solution of a base, such as 20% piperidine (B6355638) in dimethylformamide (DMF).[3][4] This resulting solution is a hazardous waste stream.
| Waste Stream | Collection | Labeling | Storage and Disposal |
| Piperidine/DMF Solution | Collect the filtrate and washes in a sealed, chemically compatible (e.g., HDPE) container designated for halogenated organic solvent waste. | Label as "Hazardous Waste". List all constituents: "Piperidine, Dimethylformamide (DMF), Fmoc-piperidine adduct". | Store in a designated hazardous waste area with secondary containment.[2] Do not mix with acidic waste. Arrange for disposal via your institution's hazardous waste program. |
Resin Cleavage Waste
Cleavage of the peptide from the resin support typically involves strong acids like trifluoroacetic acid (TFA), often in a "cleavage cocktail" with scavengers.[5] This acidic solution is a corrosive and hazardous waste.
| Waste Stream | Collection | Labeling | Storage and Disposal |
| TFA Cleavage Cocktail | Collect the TFA solution in a designated, sealed, and corrosion-resistant container (e.g., a coated glass bottle). | Label as "Hazardous Waste, Corrosive". List all constituents, for example: "Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water". | Store in a designated area for corrosive waste, segregated from bases and organic solvents.[2][6] Arrange for disposal through your institution's hazardous waste program. |
Experimental Workflow and Disposal Pathway
The following diagram illustrates the key stages of Fmoc-based peptide synthesis and the corresponding waste disposal pathways.
Caption: Workflow for this compound use and waste generation.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill: For a small spill of solid this compound, carefully sweep it up and place it in a labeled hazardous waste container.[7][8] For liquid spills, absorb with an inert material and place in the appropriate hazardous waste container. Ensure the area is well-ventilated. Report all spills to your EHS department.
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
Seek medical attention if any symptoms develop after exposure.
By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound and its associated waste streams, fostering a secure and compliant laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Personal protective equipment for handling Fmoc-Dha-OH
Essential Safety and Handling Guide for Fmoc-Dha-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (Fmoc-dehydroalanine) in a laboratory setting. It is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis. Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance.
Hazard Identification and Safety Data
This compound is a chemical reagent that requires careful handling due to its potential hazards. The primary hazards as identified by the Globally Harmonized System (GHS) are summarized below.
Hazard Statements (H-Statements): [1][2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [1][2] A comprehensive list of precautionary statements is provided in the table below for quick reference during handling and in case of emergencies.
| Statement Code | Precautionary Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth.[1] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] |
| Storage | |
| P405 | Store locked up.[1] |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling the compound.[3][4]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[3][4]
-
Respiratory Protection: If dust is generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved N95 (or equivalent) dust mask should be used.[3][4]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound, from receiving to storage and use, is essential for safety and maintaining the integrity of the compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the compound in a tightly sealed container at 4°C and protect it from light.[1][5] For long-term storage, it is recommended to store at 5°C.
-
Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect the compound's stability.[6]
Weighing and Solution Preparation:
-
Ventilation: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a ventilated enclosure.
-
Weighing: Use a dedicated weighing paper or boat. Clean the weighing area and spatula thoroughly after use.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. If solubility is an issue, sonication or gentle warming may be used to aid dissolution.
Emergency and First Aid Protocols
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the exposed individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be handled as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused or expired this compound, contaminated weighing paper, gloves, and pipette tips, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[4][8] The container should be made of a material like high-density polyethylene (B3416737) (HDPE).[4]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Harmful," "Irritant"), and the date the waste was first added.[4]
Storage and Disposal Procedure:
-
Store sealed hazardous waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[4]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
NEVER dispose of this compound or its waste down the drain or in the regular trash.[4]
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 261522-33-2 [sigmaaldrich.com]
- 2. This compound | Ambeed.com [ambeed.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. peptide.com [peptide.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
